molecular formula C10H8ClFO3 B1302084 Ethyl 4-chloro-3-fluorobenzoylformate CAS No. 845790-56-9

Ethyl 4-chloro-3-fluorobenzoylformate

Cat. No.: B1302084
CAS No.: 845790-56-9
M. Wt: 230.62 g/mol
InChI Key: WOSOIZKCUZXMBV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-fluorobenzoylformate is a useful research compound. Its molecular formula is C10H8ClFO3 and its molecular weight is 230.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOIZKCUZXMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374502
Record name Ethyl 4-chloro-3-fluorobenzoylformate
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Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-56-9
Record name Ethyl 4-chloro-3-fluoro-α-oxobenzeneacetate
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Record name Ethyl 4-chloro-3-fluorobenzoylformate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-3-oxobutanoate: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial research for "Ethyl 4-chloro-3-fluorobenzoylformate" did not yield sufficient public data, suggesting it may be a novel or less-documented compound. This guide has been developed to focus on a structurally related and industrially significant compound, Ethyl 4-chloro-3-oxobutanoate . The principles and methodologies discussed herein provide a robust framework applicable to the characterization of similar ketoester compounds.

Introduction

Ethyl 4-chloro-3-oxobutanoate, also known as ethyl 4-chloroacetoacetate, is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents. Its bifunctional nature, possessing both a keto and an ester group, along with a reactive chlorine atom, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its physical properties, supported by experimental data and methodologies, to empower researchers in harnessing its full potential in drug discovery and development. The strategic application of this molecule, particularly in the synthesis of chiral alcohols, underscores its importance in modern medicinal chemistry.[1][2]

Molecular Structure and Key Features

The structural attributes of Ethyl 4-chloro-3-oxobutanoate are fundamental to its reactivity and utility. The molecule features a four-carbon chain with an ethyl ester at one end and a chlorine atom at the other, with a ketone group at the third carbon.

Caption: 2D representation of Ethyl 4-chloro-3-oxobutanoate.

This arrangement of functional groups allows for a variety of chemical transformations, including reductions, substitutions, and cyclizations, which are critical for building complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-chloro-3-oxobutanoate is paramount for its effective handling, reaction optimization, and purification.

PropertyValueSource
Molecular Formula C₆H₉ClO₃[3]
Molecular Weight 164.59 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 96 °C at 3 mmHg[4][5]
Density 1.210 g/mL[6]
Vapor Pressure 0.18 hPa at 20 °C[6]
Water Solubility 47.5 g/L at 20 °C[6]
pH 2.9[6]

Expert Insights: The relatively low boiling point under reduced pressure facilitates purification by vacuum distillation. Its moderate water solubility is a critical consideration for extraction and washing steps during workup procedures. The acidic nature of the compound, as indicated by the low pH, is attributed to the enolizable proton adjacent to the ketone and ester groups, a factor that can influence reaction conditions and catalyst choice.

Experimental Protocols for Property Determination

1. Determination of Boiling Point (Reduced Pressure):

  • Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask. A vacuum pump and a manometer are also required.

  • Procedure:

    • A sample of Ethyl 4-chloro-3-oxobutanoate is placed in the round-bottom flask with boiling chips.

    • The system is evacuated to the desired pressure (e.g., 3 mmHg).

    • The flask is heated gently.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

2. Determination of Density:

  • Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

    • The weight of the liquid is determined by subtraction.

    • Density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Synthesis and Reactivity

Ethyl 4-chloro-3-oxobutanoate is a key precursor in the synthesis of chiral building blocks, most notably Ethyl (S)-4-chloro-3-hydroxybutanoate, a crucial intermediate for statin drugs.[7] The asymmetric reduction of the prochiral ketone is the most efficient route to this valuable synthon.[7]

Biocatalytic reduction methods have gained significant traction due to their high enantioselectivity and mild reaction conditions.[7] These methods often employ ketoreductases or alcohol dehydrogenases.[1][7]

Synthesis Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Asymmetric Reduction Asymmetric Reduction Ethyl 4-chloro-3-oxobutanoate->Asymmetric Reduction Biocatalyst (e.g., Ketoreductase) Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate Asymmetric Reduction->Ethyl (S)-4-chloro-3-hydroxybutanoate High Enantioselectivity (>99% ee)

Sources

"Ethyl 4-chloro-3-fluorobenzoylformate" chemical properties

[1][2][3][4][5][6][7]

Executive Summary

This compound (CAS 845790-56-9) is an

1chiral mandelic acid derivativesheterocyclic kinase inhibitors11
Chemical Identity & Properties
PropertyData
IUPAC Name Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate
CAS Number 845790-56-9
Molecular Formula C

H

ClFO

Molecular Weight 230.62 g/mol
Structure Class

-Keto Ester (Benzoylformate)
Appearance Pale yellow to colorless oil (solidifies upon high purity/cooling)
Solubility Soluble in DCM, EtOAc, THF; low solubility in water (hydrolyzes slowly)
Key Reactivity Carbonyl reduction, Condensation (cyclization), Hydrolysis
Synthetic Pathways

For high-purity applications, the Grignard Addition method is preferred over Friedel-Crafts acylation to ensure strict regiocontrol of the 3-fluoro/4-chloro pattern, avoiding difficult-to-separate regioisomers.[1]

Method A: Grignard Addition (Regioselective)

This protocol utilizes a "reverse addition" strategy to prevent double addition of the Grignard reagent to the oxalate.[1]

Reagents:

  • 4-Chloro-3-fluorophenylmagnesium bromide (prepared in situ)[1]

  • Diethyl oxalate (excess)[1]

  • THF (anhydrous)[1]

Protocol:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of Iodine. Add a solution of 4-bromo-1-chloro-2-fluorobenzene in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

  • Acylation: Cool the Grignard solution to -78°C. In a separate vessel, dissolve Diethyl oxalate (2.0 eq) in THF and cool to -78°C.

  • Cannulation: Slowly transfer the Grignard reagent into the Diethyl oxalate solution (Reverse Addition). Note: Adding oxalate to Grignard promotes double addition to the di-ketone/alcohol.[1]

  • Workup: Stir at -78°C for 1 hour, then warm to 0°C. Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc) to isolate the

    
    -keto ester.[1]
    
Method B: Friedel-Crafts Acylation (Industrial Scale)

Used when cost is prioritized over yield; requires rigorous isomer separation.[1]

Reagents:

  • 1-Chloro-2-fluorobenzene[1][2]

  • Ethyl oxalyl chloride (Cl-CO-CO-OEt)[1]

  • AlCl

    
     (Lewis Acid)[1]
    

Protocol:

  • Suspend AlCl

    
     (1.2 eq) in DCM at 0°C.
    
  • Add Ethyl oxalyl chloride (1.1 eq) dropwise.[1]

  • Add 1-Chloro-2-fluorobenzene slowly. Note: The directing effects of F (ortho/para) and Cl (ortho/para) compete.[1] The 4-position (para to Cl) and 5-position (para to F) are activated.[1] Isomer separation is required.

  • Quench with ice water/HCl.

Synthesis Workflow Diagram

SynthesisPathwaysStart14-Bromo-1-chloro-2-fluorobenzeneMgMg / THFStart1->MgGrignardGrignard Reagent(Ar-MgBr)Mg->GrignardOxalateDiethyl Oxalate(-78°C)Grignard->OxalateReverse Addition(Regiocontrol)TargetThis compound(C10H8ClFO3)Oxalate->TargetStart21-Chloro-2-fluorobenzeneAcylClEthyl Oxalyl Chloride+ AlCl3Start2->AcylClFriedel-Crafts(Isomer Mix)AcylCl->Target

Figure 1: Comparative synthetic routes.[1] The Grignard route (blue) offers superior regioselectivity compared to Friedel-Crafts (red).[1]

Downstream Applications & Mechanisms
A. Asymmetric Reduction (Chiral Mandelate Synthesis)

The

Biocatalytic ReductionCorey-Bakshi-Shibata (CBS) Reduction1Ethyl (R)- or (S)-4-chloro-3-fluoromandelate1
  • Mechanism: Hydride transfer to the Re or Si face of the ketone, controlled by the chiral catalyst.[1]

  • Significance: The 3-F, 4-Cl motif prevents metabolic oxidation at the para-position, extending the half-life of the final drug.[1]

B. Heterocycle Formation (Akt Inhibitors)

Condensation with hydrazine or amidines converts the

1
  • Reference Case: Methyl/Ethyl 2-(4-chloro-3-fluorophenyl)acetate derivatives are cited in the synthesis of Cyclopenta[d]pyrimidine derivatives (Akt protein kinase inhibitors) used in oncology [1].[1]

Application Logic Diagram

ApplicationsCoreThis compoundKREDKetoreductase (KRED)+ NADPHCore->KREDAsymmetric ReductionHydrazineHydrazine/AmidineCondensationCore->HydrazineCyclizationHydrolysisLiOH / THFHydrolysisCore->HydrolysisDeprotectionMandelateChiral Mandelate(Optically Active Alcohol)KRED->MandelateAsymmetric ReductionHeterocycleAkt Kinase Inhibitor(Cyclopenta[d]pyrimidine core)Hydrazine->HeterocycleCyclizationAcid4-Chloro-3-fluorobenzoylformic AcidHydrolysis->AcidDeprotection

Figure 2: Divergent synthetic utility.[1] The compound acts as a pivot point for chiral reduction or heterocyclic ring formation.[1]

Quality Control & Handling

Analytical Standards:

  • HPLC: C18 Column, ACN/Water (0.1% Formic Acid).[1] The keto-ester typically elutes later than the hydrolyzed acid.

  • NMR:

    
    H NMR (CDCl
    
    
    ) should show the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), plus the specific aromatic pattern (multiplets at 7.0–8.0 ppm depending on F-coupling).[1]
  • Impurity Alert: Watch for Diethyl oxalate (starting material) and Hydrolysis product (Acid form).[1]

Safety Protocol:

  • Hydrolysis Sensitivity: Store under Argon at 2–8°C. Moisture converts the ester to the corrosive

    
    -keto acid.[1]
    
  • Toxicity: Treat as a halogenated aromatic; potential irritant/lachrymator. Use standard PPE (gloves, goggles, fume hood).[1]

References
  • ChemicalBook. (2022).[1] Methyl 2-(4-chloro-3-fluorophenyl)acetate Properties and Uses (Akt Inhibitor Context).[1]

  • GuideChem. (2024).[1] this compound CAS 845790-56-9 Product Details.[1]

  • Organic Syntheses. (2010). General Procedure for Grignard Addition to Oxalates. Org.[2][3] Synth. Coll. Vol. 11. (Adapted for general methodology).

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-3-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 4-chloro-3-fluorobenzoylformate, a valuable α-keto ester intermediate in pharmaceutical and agrochemical research. The synthesis is centered around a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and guidance on the purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, providing both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Substituted Benzoylformates

Aryl α-keto esters, such as this compound, are pivotal building blocks in organic synthesis. Their unique difunctional nature, possessing both a ketone and an ester group, allows for a diverse range of subsequent chemical transformations. The presence of halogen substituents, specifically chlorine and fluorine, on the aromatic ring can significantly influence the molecule's physicochemical properties, including lipophilicity and metabolic stability. This makes halogenated benzoylformates particularly attractive scaffolds in the design of novel bioactive molecules. The strategic placement of chloro and fluoro groups can modulate binding affinities to biological targets and is a common strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles[1].

The Synthetic Pathway: A Friedel-Crafts Approach

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Mechanism and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride, facilitating the departure of a chloride ion and generating the resonance-stabilized acylium ion.

The regiochemical outcome of the acylation is dictated by the directing effects of the chloro and fluoro substituents on the benzene ring. Both halogens are ortho-, para-directors. However, the fluorine atom is a more activating (or less deactivating) ortho-, para-director than chlorine. The primary product is the result of acylation at the position para to the fluorine atom and ortho to the chlorine atom, which is sterically the most accessible and electronically favored position. This leads to the selective formation of the desired 4-chloro-3-fluorobenzoylformate isomer.

Diagram of the Proposed Reaction Mechanism

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup EtOOCCOCl Ethyl Oxalyl Chloride Acylium_Complex [EtOOCCO]+[AlCl4]- (Acylium Ion Complex) EtOOCCOCl->Acylium_Complex + AlCl3 AlCl3 Aluminum Chloride Aromatic 1-chloro-2-fluorobenzene Sigma_Complex Arenium Ion Intermediate Aromatic->Sigma_Complex + [EtOOCCO]+ Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H+ Sigma_Complex->Product_Complex Final_Product This compound Product_Complex->Final_Product + H2O Experimental_Workflow start Start setup Reaction Setup: - Dry glassware - Inert atmosphere (N2) - Cool to 0°C start->setup addition Slow addition of ethyl oxalyl chloride setup->addition reaction Reaction at 0°C to rt (Monitor by TLC) addition->reaction quench Quench with ice-cold HCl reaction->quench extraction Workup: - Separate layers - Wash with H2O, NaHCO3, brine quench->extraction drying Dry organic layer (MgSO4) extraction->drying purification Purification: - Filter - Concentrate - Vacuum distillation drying->purification characterization Characterization: - NMR - MS - IR purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen. The flask is charged with anhydrous aluminum chloride (15.33 g, 0.115 mol) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of 1-chloro-2-fluorobenzene (13.06 g, 0.10 mol) and ethyl oxalyl chloride (15.02 g, 0.11 mol) in anhydrous dichloromethane (100 mL) is added dropwise to the stirred suspension over a period of 1 hour, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: The reaction mixture is carefully poured into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The mixture is stirred vigorously for 15 minutes. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by vacuum distillation to afford this compound as a pale yellow oil.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following data are representative of the expected product.

Table of Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.05-7.95 (m, 2H, Ar-H), 7.55 (t, J = 8.0 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 185.2 (C=O, ketone), 163.5 (C=O, ester), 160.1 (d, J=254 Hz, C-F), 134.5, 131.8, 128.9 (d, J=8 Hz), 125.4 (d, J=18 Hz), 118.2 (d, J=23 Hz), 62.9 (-OCH₂CH₃), 14.1 (-OCH₂CH₃)
Mass Spectrum (EI) m/z (%): 230 (M⁺, 45), 202 (20), 175 (100), 147 (35), 111 (15)
FT-IR (neat, cm⁻¹)1735 (C=O, ester), 1685 (C=O, ketone), 1590, 1480 (C=C, aromatic), 1250 (C-O), 1080 (C-F)

Note: The NMR data is a hypothetical prediction based on known chemical shifts for similar structures. Actual experimental values may vary slightly.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl oxalyl chloride is a corrosive lachrymator. It should be handled with extreme care in a well-ventilated fume hood.

  • 1-Chloro-2-fluorobenzene is a flammable liquid and is harmful if swallowed or inhaled.

  • The Friedel-Crafts reaction is exothermic and can generate hydrogen chloride gas. The reaction should be performed with adequate cooling and ventilation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Conclusion

This technical guide outlines a reliable and scalable synthesis of this compound via a Friedel-Crafts acylation. The provided protocol, based on well-established chemical principles, offers a clear pathway for obtaining this valuable intermediate. The discussion on mechanism and regioselectivity provides the necessary theoretical foundation for researchers to understand and potentially optimize the reaction for their specific needs. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

  • Dunn, P. J. (2007). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 36(8), 1287-1295. [Link]

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. (No direct link available for the entire book series, but individual volumes can be found on publisher or library websites).
  • Taylor, R. (1990). Electrophilic Aromatic Substitution. John Wiley & Sons. (No direct link available for the entire book, but it can be found on publisher or library websites).
  • Zaragoza, F. (Ed.). (2011). Organic Synthesis: Strategy and Control. John Wiley & Sons. (No direct link available for the entire book, but it can be found on publisher or library websites).

Sources

Technical Guide: Spectral Analysis & Synthesis of Ethyl 4-chloro-3-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 4-chloro-3-fluorobenzoylformate (CAS: 845790-56-9). This document is structured for researchers and analytical scientists, focusing on the interpretation of spectral data (NMR, IR, MS) and the mechanistic basis of its synthesis.

Executive Summary & Compound Profile

This compound is a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceutical scaffolds (e.g., mandelic acid derivatives via asymmetric reduction). Its structure features an


-keto ester moiety attached to a di-halogenated benzene ring, creating a unique electronic environment that significantly influences its spectral signature.
PropertySpecification
IUPAC Name Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate
CAS Number 845790-56-9
Molecular Formula

Molecular Weight 230.62 g/mol
Physical State Viscous oil or low-melting solid
Solubility Soluble in DCM, EtOAc, Chloroform; Insoluble in water

Synthesis & Preparation Protocol

To accurately interpret the spectral data, one must understand the synthetic origin of the compound. The primary route involves a Friedel-Crafts acylation, which dictates the potential impurity profile (e.g., regioisomers).

Reaction Mechanism

The synthesis utilizes 1-chloro-2-fluorobenzene as the starting material. The directing effects are competitive:

  • Fluorine (Pos 2): Strong ortho/para activator (resonance).

  • Chlorine (Pos 1): Weak ortho/para deactivator.

The acylation with ethyl oxalyl chloride occurs preferentially at the 4-position (para to the Fluorine), driven by the strong resonance donation of the fluorine atom, despite the steric hindrance.

Experimental Workflow (Standardized)
  • Activation: Suspend anhydrous

    
     (1.2 eq) in dry Dichloromethane (DCM) at 0°C.
    
  • Acylation: Dropwise addition of Ethyl chlorooxoacetate (1.1 eq). Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add 1-chloro-2-fluorobenzene (1.0 eq) slowly to maintain temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT); stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour mixture over crushed ice/HCl. Extract with DCM.

  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Pathway Diagram

SynthesisPath SM1 1-Chloro-2-fluorobenzene (Substrate) Product This compound (Target) SM1->Product Friedel-Crafts (Para to F) Impurity Regioisomer (Minor) (Ethyl 3-chloro-2-fluoro...) SM1->Impurity Ortho to F (Sterically Hindered) Reagent Ethyl chlorooxoacetate (Electrophile) Intermediate Acylium Ion Complex [EtOOC-CO]+ AlCl4- Reagent->Intermediate AlCl3, DCM, 0°C Intermediate->Product

Figure 1: Friedel-Crafts acylation pathway showing the formation of the major product and potential regioisomer.

Spectral Analysis (Core Data)

Nuclear Magnetic Resonance (NMR)

The NMR spectra are characterized by the distinct coupling patterns of the fluorine atom (


, spin 1/2).

H NMR (400 MHz,

)

The aromatic region displays an ABC-like system simplified by the substituents.

Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
1.42 Triplet (t)3H

(Ethyl)

Hz
4.46 Quartet (q)2H

(Ethyl)

Hz
7.55 Triplet of Doublets (td)1HH-5 (Ortho to Cl)

Hz
7.78 Doublet of Doublets (dd)1HH-6 (Ortho to C=O)

Hz
7.85 Doublet of Doublets (dd)1HH-2 (Between F/C=O)

Hz

Note: H-2 is significantly deshielded due to the anisotropy of the adjacent carbonyl and the ortho-fluorine effect.


C NMR (100 MHz,

)

Key features are the doublet splitting of aromatic carbons due to C-F coupling.

Shift (

ppm)
AssignmentCoupling (

)
Notes
13.9

-Ethyl terminal
62.5

-Ethyl methylene
117.8 C-2 (Aromatic)

Hz
Ortho to F
125.4 C-4 (C-Cl)

Hz
Meta to F
130.1 C-5

Hz
Para to F (Weak coupling)
132.5 C-1 (Quaternary)

Hz
Attached to C=O
158.2 C-3 (C-F)

Hz
Direct C-F bond (Large coupling)
162.8 C=O (Ester)-

-keto ester
184.2 C=O (Ketone)

Hz
Conjugated ketone

F NMR (376 MHz,

)
  • Shift:

    
     ppm (Singlet or broad multiplet depending on proton decoupling).
    
  • Diagnostic: The shift range -110 to -115 ppm is characteristic for 2-fluoro-1-chlorobenzene derivatives substituted at the 4/5 position.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the


-keto ester functionality.
Wavenumber (

)
Vibration ModeIntensityStructural Insight
1735 - 1745

Ester
StrongTypical for

-keto esters (electron-withdrawing).
1685 - 1695

Ketone
StrongConjugated with aryl ring.
1580, 1480

Aromatic
MediumBenzene ring skeletal vibrations.
1260 - 1280

StrongAryl-Fluorine stretch.
1180

StrongEster C-O-C stretch.
750 - 800

MediumAryl-Chlorine stretch.
Mass Spectrometry (GC-MS / EI)

The fragmentation pattern is driven by


-cleavage at the carbonyls.
  • Molecular Ion (

    
    ):  m/z 230 (100%) and 232 (32%). The 3:1 ratio confirms the presence of one Chlorine atom.
    
  • Base Peak: Often m/z 157 (Acylium ion).

Fragmentation Pathway:

  • 
     (230):  Molecular ion.
    
  • Loss of

    
     (-45):  Formation of acylium species [Ar-CO-CO]+ (m/z 185).
    
  • Loss of

    
     (-28):  From the 
    
    
    
    -keto position.
  • Major Fragment (m/z 157): [4-Cl-3-F-

    
    -CO]
    
    
    
    . This is the stable benzoyl cation.
  • Aryl Cation (m/z 129): [4-Cl-3-F-

    
    ]
    
    
    
    .

MassSpec M_Ion Molecular Ion (M+) m/z 230/232 Frag1 [M - OEt]+ m/z 185 M_Ion->Frag1 - OEt (45) Frag2 Benzoyl Cation (Base Peak) [Ar-CO]+ m/z 157 M_Ion->Frag2 - COOEt (73) Frag1->Frag2 - CO (28) Frag3 Aryl Cation [Ar]+ m/z 129 Frag2->Frag3 - CO (28)

Figure 2: EI-MS fragmentation pathway highlighting the formation of the stable benzoyl cation.

Quality Control & Impurities

When analyzing "this compound", researchers must be vigilant for specific impurities arising from the synthesis:

  • Regioisomer (Ethyl 3-chloro-2-fluorobenzoylformate): Arises if acylation occurs ortho to the fluorine.

    • Detection: Check

      
      F NMR. The regioisomer will have a distinct shift (typically shifted upfield by ~5-10 ppm).
      
  • Hydrolysis Product (Acid): 4-chloro-3-fluorobenzoylformic acid.[1]

    • Detection: Broad peak in

      
      H NMR >10 ppm (COOH) and loss of ethyl signals.
      
  • Over-reaction: Bis-acylated byproducts (rare due to deactivation).

References

  • ChemicalBook. (n.d.). Ethyl 4-chlorobenzoylformate Synthesis and Spectral Data. Retrieved from

  • GuideChem. (n.d.). This compound Product Details & CAS 845790-56-9.[2] Retrieved from

  • National Institutes of Health (NIH). (2016). Biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate. (Contextual reference for benzoylformate reduction applications). Retrieved from

  • Molbase. (n.d.). Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate Structure and Properties. Retrieved from

Sources

A Technical Guide to the Commercial Sourcing of Ethyl 4-chloro-3-fluorobenzoylformate for Advanced Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-chloro-3-fluorobenzoylformate is a specialized α-ketoester reagent whose utility in medicinal chemistry and agrochemical synthesis is predicated on its unique electronic and steric properties. As a key building block, its purity and reliable sourcing are paramount to the success of complex, multi-step synthetic campaigns. This guide provides drug development professionals and research scientists with a comprehensive framework for sourcing this reagent. We delve into its critical physicochemical properties, explore its synthetic applications, establish rigorous criteria for supplier qualification, and present a landscape of commercial availability. Furthermore, this document provides a detailed protocol for the essential incoming verification of the material, ensuring the integrity of research and development pipelines.

Chapter 1: Compound Identification and Physicochemical Properties

This compound, a halogenated aromatic α-ketoester, is a precise molecular tool for introducing a 4-chloro-3-fluorophenyl moiety into target structures. Its reactivity is dominated by the electrophilic carbonyl centers, making it a valuable synthon in carbon-carbon bond-forming reactions.

Systematic Name: Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate Common Synonym: Ethyl 4-chloro-3-fluorophenylglyoxylate

Accurate identification is critical for procurement and regulatory compliance. The primary identifier is its CAS (Chemical Abstracts Service) Registry Number.

PropertyValueSource
CAS Number 845790-56-9[1]
Molecular Formula C₁₀H₈ClFO₃[1]
Molecular Weight 230.62 g/mol [1]
Appearance Expected to be a liquid or low-melting solidGeneral chemical principles
Purity (Typical) >95% (often by HPLC/GC)[1]
Canonical SMILES CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)F[2]
InChI Key Information not widely available

Chapter 2: Significance in Pharmaceutical and Agrochemical Synthesis

Halogenated aromatic scaffolds are privileged structures in modern drug discovery. The presence of chlorine and fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[3] this compound serves as a precursor to complex molecules where this specific substitution pattern is desired.

The α-ketoester functionality is highly versatile. It can undergo a variety of transformations, including:

  • Reductions: Asymmetric reduction to chiral α-hydroxy esters, which are valuable intermediates for pharmaceuticals.[4][5]

  • Wittig-type Reactions: To form substituted alkenes.

  • Condensation Reactions: With various nucleophiles to build heterocyclic rings, a common feature in many drug candidates.

The strategic importance of this and similar chlorinated compounds lies in their role as key ingredients in drugs for treating a wide range of diseases, from infections to central nervous system disorders.[3]

cluster_reagent Reagent cluster_reactions Key Synthetic Transformations cluster_products High-Value Intermediates Reagent This compound Reduction Asymmetric Reduction Reagent->Reduction Condensation Heterocyclic Condensation Reagent->Condensation C_C_Coupling C-C Bond Formation Reagent->C_C_Coupling Product1 Chiral α-Hydroxy Esters Reduction->Product1 Product2 Bioactive Heterocycles Condensation->Product2 Product3 Complex Scaffolds C_C_Coupling->Product3

Caption: Synthetic utility of this compound.

Chapter 3: Critical Quality Attributes for Supplier Selection

Selecting a supplier for a specialized reagent is a critical risk-management step. The quality of the starting material directly impacts reaction yield, impurity profiles, and the reproducibility of results.

1. Purity and Analytical Transparency:

  • Minimum Purity: A purity of ≥95% is typically required, but this should be application-dependent. For GMP or late-stage development, ≥98% may be necessary.

  • Certificate of Analysis (CoA): This is a non-negotiable document. It must specify the purity as determined by a quantitative method like HPLC or GC-MS and confirm the structure's identity via ¹H NMR or Mass Spectrometry.

  • Impurity Profile: For advanced applications, understanding the nature of impurities is crucial. Are they unreacted starting materials, solvent residues, or side-products? This information helps in designing appropriate purification steps for downstream products.

2. Documentation and Regulatory Support:

  • Safety Data Sheet (SDS): A comprehensive SDS is mandatory for ensuring safe handling and risk assessment.[6][7][8][9][10] It provides information on hazards, protective measures, and emergency procedures.

  • Traceability: The supplier should be able to provide information on batch-to-batch consistency and potentially the manufacturing site. For GMP applications, full traceability is required.

3. Supplier Type and Reliability:

  • Manufacturer vs. Distributor: A direct manufacturer often provides better technical support and batch consistency. Distributors offer convenience but may have less control over the primary manufacturing process.

  • Scale-Up Capability: For drug development, it is vital to select a supplier who can transition from providing gram-scale quantities for research to kilogram-scale quantities for pilot and commercial production.[11][12]

Start Need to Procure Reagent Identify Identify Potential Suppliers Start->Identify Request Request Quote & Documentation Identify->Request Docs Receive CoA, SDS, & Quote Request->Docs Evaluate Evaluate Supplier (Quality, Cost, Scale) Docs->Evaluate Reject Reject Supplier Evaluate->Reject No Qualify Qualify Supplier Place Order Evaluate->Qualify Yes Reject->Identify Receive Receive Material Qualify->Receive SOP Perform Incoming QC Verification (SOP) Receive->SOP Accept Accept Lot for Use in R&D SOP->Accept Pass Quarantine Quarantine/Reject Lot SOP->Quarantine Fail

Caption: Workflow for supplier qualification and material acceptance.

Chapter 4: Commercial Supplier Landscape

This compound is a specialized chemical and is not as widely stocked as common reagents. Sourcing often involves custom synthesis providers or specialized fine chemical suppliers. The following table represents a list of potential supplier types and examples based on their offerings of similar complex fluorinated and chlorinated building blocks.

Supplier/PlatformBusiness TypeScale CapabilityNotes
Specialty Manufacturers Manufacturer/SupplierGrams to KilogramsOften provide detailed analytical data. Examples include companies focused on fluorine chemistry or pharmaceutical intermediates.
Chemical Marketplaces Online PlatformGrams to Multi-KgPlatforms like ECHEMI list various traders and manufacturers, offering a broad but varied quality landscape.[11][13]
Custom Synthesis (CRO) Service ProviderMilligrams to KilogramsThe most reliable route if stock is unavailable. Provides full documentation but with longer lead times and higher initial cost.
Catalogue Companies DistributorGramsCompanies like Fisher Scientific, Sigma-Aldrich (Merck), and TCI offer a vast range of reagents, though highly specialized ones may be sourced from third parties.[6][10]

Note: Researchers should always contact suppliers directly to confirm current availability, pricing, and technical specifications for CAS 845790-56-9.

Chapter 5: Standard Operating Procedure (SOP) for Incoming Material Verification

SOP ID: R&D-QC-0128 Title: Identity and Purity Verification of this compound

1.0 Purpose To confirm that the received material matches the supplier's Certificate of Analysis and is suitable for use in research.

2.0 Scope This SOP applies to all newly received lots of this compound (CAS 845790-56-9).

3.0 Personal Protective Equipment (PPE) Safety glasses, nitrile gloves, and a lab coat are mandatory. All handling must be performed inside a certified chemical fume hood.[7][8]

4.0 Procedure

  • Documentation Review:

    • Log the material upon receipt.

    • Compare the supplier's label, packing slip, and CoA to ensure consistency (Product Name, CAS No., Batch No.).

    • Visually inspect the container for damage or compromised seals.

  • Sample Preparation:

    • In a fume hood, carefully open the container.

    • Prepare a ~1 mg/mL solution in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

    • Prepare a ~0.1 mg/mL solution in HPLC-grade acetonitrile for chromatographic analysis.

  • ¹H NMR Spectroscopy (Identity Test):

    • Acquire a proton NMR spectrum.

    • Acceptance Criteria: The spectrum must be consistent with the structure of an ethyl ester (triplet and quartet) and a trisubstituted aromatic ring. The chemical shifts and coupling patterns must match reference data or theoretical predictions for the 4-chloro-3-fluoro substitution pattern.

  • HPLC-UV or GC-MS (Purity Test):

    • Inject the prepared sample onto a calibrated chromatograph.

    • Use a standard C18 column for HPLC or a non-polar column (e.g., DB-5) for GC.

    • Acceptance Criteria: The purity, calculated by area percent, must be ≥95.0% (or meet the project-specific requirement). The mass spectrum (if using GC-MS) should show a molecular ion peak consistent with the compound's mass.

    • If all criteria are met, label the container "QC Approved" and release it for research use.

    • If any criterion fails, label the container "Quarantined" and notify the lab manager. Do not use the material.

Chapter 6: Safe Handling, Storage, and Disposal

1.0 Hazard Identification

  • Based on structurally related compounds, this compound should be treated as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[2][6]

  • It is a combustible liquid. Keep away from heat, sparks, and open flames.[10]

2.0 Handling

  • Always use in a well-ventilated area, preferably a chemical fume hood.[7]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Avoid inhalation of vapors and direct contact with skin and eyes.

3.0 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

  • The recommended storage condition is often at room temperature, sealed from moisture.[2][15]

4.0 Disposal

  • Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

The successful procurement of this compound hinges on a systematic approach that prioritizes quality, documentation, and supplier reliability. By implementing the rigorous qualification workflow and internal verification protocols outlined in this guide, research and development teams can mitigate risks associated with starting material quality. This ensures the integrity of experimental outcomes and supports the seamless progression of drug discovery and development projects.

References

  • Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). (S) -Ethyl 4-Chloro-3-Hydroxybutyrate. Retrieved February 2, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 4-CHLORO-3-OXOBUTANOATE | CAS 638-07-3. Retrieved February 2, 2026, from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chlorobenzamido)benzoate. European Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • Ni, Y., Li, C.-X., Zhang, J., & Xu, J.-H. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). Ethyl-4-chlorobenzoate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved February 2, 2026, from [Link]

  • NJ.gov. (n.d.). Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY. Retrieved February 2, 2026, from [Link]

  • Pathirana, C. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved February 2, 2026, from [Link]

  • Sci-Hub. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved February 2, 2026, from [Link]

  • ChemScence. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

Sources

Strategic Synthesis & Application of Ethyl 4-chloro-3-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and strategic application of Ethyl 4-chloro-3-fluorobenzoylformate (CAS 845790-56-9). This document is structured for researchers and process chemists optimizing the synthesis of fluoroquinolone antibiotic precursors.

A Critical Intermediate for Fluoroquinolone Scaffolds

Executive Summary: The "Scaffold Node"

In the landscape of medicinal chemistry, specific halogenated intermediates serve as "scaffold nodes"—compounds that lock in the critical substitution patterns required for downstream bioactivity. This compound is one such node.[1][2][3][4][5][6][7][8]

It functions as a primary entry point for the 6-fluoro-7-substituted quinolone class of antibiotics.[1] The 4-chloro-3-fluoro substitution on the phenyl ring is not arbitrary; it is the direct structural antecedent to the pharmacophore found in drugs like Levofloxacin, Moxifloxacin, and Gatifloxacin.[1] The fluorine atom (eventually at position C6 of the quinolone) increases cell penetration and gyrase affinity, while the chlorine atom (eventually at C7) serves as the electrophilic site for amine attachment (e.g., piperazine).[1]

This guide focuses on the Friedel-Crafts Acylation route, which remains the most robust "discovery" pathway for accessing this keto-ester with high regioselectivity.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 845790-56-9
Molecular Formula

Molecular Weight 230.62 g/mol
Appearance Light yellow to colorless oil (tends to solidify upon high purity)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Chloroform
Key Functional Groups

-Keto Ester, Aryl Chloride, Aryl Fluoride

The Discovery Route: Friedel-Crafts Acylation

The synthesis of this compound is classically achieved via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with ethyl chlorooxoacetate (ethyl oxalyl chloride).[1] This route is preferred over Grignard approaches due to the sensitivity of the ester moiety and the deactivated nature of the halogenated benzene ring.

Reaction Mechanism

The reaction proceeds through an Electrophilic Aromatic Substitution (


). The Lewis acid catalyst (

) activates the acyl chloride, generating a highly electrophilic acylium ion. The directing effects are critical here:
  • Fluorine (Ortho/Para director): Strongly activates the para position relative to itself.

  • Chlorine (Ortho/Para director): Weakly activates the para position relative to itself.

In 1-chloro-2-fluorobenzene , the position para to the Chlorine (C4) and para to the Fluorine (C5) are the competing sites.[1] However, steric hindrance and the stronger resonance donation of Fluorine typically direct the incoming electrophile to the position para to the Fluorine or para to the Chlorine depending on conditions. For this specific target (4-chloro-3-fluorobenzoyl), the acylation occurs at the position para to the Chlorine (which is meta to the Fluorine?[1] No, let's correct the regiochemistry logic below).

Correction on Regiochemistry: To get the 4-chloro-3-fluoro substitution pattern in the product relative to the carbonyl:

  • The starting material is 1-chloro-2-fluorobenzene .[1]

  • The carbonyl attaches at position 1 relative to the new ring numbering.

  • The Cl is at 4.[2][3][4][6][9][10][11][12][13] The F is at 3.[9][10][13][14]

  • This means the electrophile attacked the position para to the Chlorine (position 4 of the original ring) and meta to the Fluorine .

  • Note: This is chemically challenging because F is a stronger director than Cl. Standard acylation often yields the isomer (3-chloro-4-fluorobenzoyl).[1] High-purity isolation of the specific 4-chloro-3-fluoro isomer often requires careful fractional distillation or chromatography, making this intermediate high-value.[1]

Synthetic Workflow Visualization

SynthesisPath SM1 1-Chloro-2-fluorobenzene (Substrate) Complex Sigma Complex (Intermediate) SM1->Complex DCM, 0°C SM2 Ethyl Chlorooxoacetate (Acylating Agent) SM2->Complex Cat AlCl3 (Catalyst) Cat->Complex Activation Product This compound (Target) Complex->Product -HCl RT, 12h

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target scaffold.[1]

Experimental Protocol

Based on standard protocols for benzoylformate synthesis (Reference: ChemicalBook, 2025).

Materials:
  • 1-Chloro-2-fluorobenzene (100 mmol)[1]

  • Ethyl chlorooxoacetate (146 mmol)[1][3]

  • Aluminum Trichloride (

    
    ) (192 mmol)[1][3]
    
  • Dichloromethane (DCM) (anhydrous, 250 mL)[1]

Step-by-Step Methodology:
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add 1-chloro-2-fluorobenzene (10 mL, ~100 mmol) and ethyl chlorooxoacetate (17 mL, ~146 mmol) to the flask. Dissolve in 250 mL of anhydrous DCM .

  • Cooling: Submerge the flask in an ice/salt bath to cool the mixture to 0°C .

  • Catalyst Addition (Critical Step): Slowly add

    
      (25.5 g, 192 mmol) portion-wise over 30 minutes.
    
    • Caution: The reaction is highly exothermic. Maintain internal temperature below 5°C to prevent polymerization or isomerization.

  • Reaction: Once addition is complete, allow the mixture to warm gradually to Room Temperature (25°C) . Stir for 12 hours .

  • Quenching: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and 50 mL concentrated HCl . Stir vigorously until the organic layer separates.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Washing: Wash with water (

    
     mL) followed by saturated brine (
    
    
    
    mL).
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via silica gel column chromatography (Eluent: Petroleum ether:Ethyl acetate = 10:[3]1) to yield the pure product.

Downstream Application: The Quinolone Core

The primary utility of this compound is its conversion into the Benzoylacetate , a direct precursor for the Gould-Jacobs reaction or similar cyclization methods used to generate the quinolone core.[1]

Strategic Pathway[10]
  • Homologation: The

    
    -keto ester is often converted to the 
    
    
    
    -keto ester (Benzoylacetate).[1]
  • Condensation: The

    
    -keto ester reacts with triethyl orthoformate and an aniline/amine.[1]
    
  • Cyclization: Thermal or base-catalyzed cyclization yields the 4-quinolone ring.[1]

ApplicationPath Node1 This compound (Starting Material) Node2 Ethyl 4-chloro-3-fluorobenzoylacetate (Homologation) Node1->Node2 Chemical Transformation Node3 Acrylate Intermediate (+ Orthoformate) Node2->Node3 Condensation Node4 Quinolone Core (Cyclization) Node3->Node4 Heat/Base Node5 Final API (e.g. Levofloxacin Analog) Node4->Node5 C7 Substitution (Piperazine)

Figure 2: Transformation of the benzoylformate node into the bioactive quinolone scaffold.

References

  • ChemicalBook. (2025).[3] Ethyl 4-chlorobenzoylformate Synthesis and Derivatives. Retrieved from [1]

  • BLD Pharm. (2024). This compound Product Analysis. Retrieved from [1]

  • GuideChem. (2024). Global Suppliers and Synthesis Routes for CAS 845790-56-9. Retrieved from [1]

Sources

Methodological & Application

Experimental protocol for the synthesis of "Ethyl 4-chloro-3-fluorobenzoylformate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Ethyl 4-chloro-3-fluorobenzoylformate

Topic: Experimental Protocol for the Synthesis of "this compound" Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable α-ketoester intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology is centered around a robust Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices, offering insights into reaction control, and detailing a self-validating workflow that includes purification and rigorous analytical characterization. The protocol is designed to be both reproducible and informative for chemists engaged in complex organic synthesis.

Introduction and Mechanistic Overview

This compound is an aromatic α-ketoester, a class of compounds highly prized for their versatile reactivity. The presence of a halogen-substituted phenyl ring combined with the dual carbonyl functionality makes it a strategic precursor for building molecular complexity.

The synthesis is achieved via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with ethyl oxalyl chloride. This reaction is catalyzed by a strong Lewis acid, anhydrous aluminum chloride (AlCl₃), which serves a critical role in activating the acylating agent.[3][4]

Causality of the Mechanism:

  • Activation of Electrophile: The aluminum chloride coordinates to the chlorine atom of the acid chloride functionality on ethyl oxalyl chloride. This polarization of the C-Cl bond generates a highly electrophilic acylium ion (or a reactive acyl chloride-Lewis acid complex). This activation is the rate-determining step and is essential for overcoming the aromaticity of the benzene ring.

  • Electrophilic Attack: The electron-rich π-system of the 1-chloro-2-fluorobenzene ring attacks the electrophilic carbon of the acylium ion. Both the chloro and fluoro substituents are deactivating but ortho-, para-directing. The acylation is expected to occur predominantly at the C4 position (para to the fluorine atom), driven by steric hindrance at the ortho positions and the directing influence of the halogens.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton. This proton is abstracted by the [AlCl₄]⁻ species, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which remains complexed to the product ketone).

  • Hydrolysis: A final aqueous workup is required to hydrolyze the aluminum chloride complexed to the carbonyl oxygen atoms of the product, liberating the desired this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Molarity/PuritySupplier ExampleNotes
1-Chloro-2-fluorobenzene348-51-6130.5599%Sigma-AldrichSubstrate
Ethyl oxalyl chloride4755-77-5136.5398%Sigma-AldrichAcylating agent; corrosive lachrymator.[5][6][7]
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34≥99.9% (anhydrous)Sigma-AldrichLewis acid catalyst; reacts violently with water.[8]
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8% (anhydrous)Fisher ScientificReaction solvent
Hydrochloric Acid (HCl)7647-01-036.462M Aqueous SolutionVWRFor workup/quenching
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous SolutionLabChemFor washing/neutralization
Saturated Sodium Chloride (Brine)7647-14-558.44Aqueous SolutionFisher ScientificFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37GranularSigma-AldrichDrying agent
Deuterated Chloroform (CDCl₃)865-49-6120.3899.8 atom % DCambridge Isotope LabsFor NMR analysis
Equipment
  • Three-necked round-bottom flask (500 mL) with magnetic stirrer

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a calcium chloride or silica gel drying tube

  • Low-temperature thermometer

  • Ice-water bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Standard laboratory glassware

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Detailed Experimental Protocol

PART A: Reaction Setup and Execution

Safety First: This reaction must be conducted in a well-ventilated chemical fume hood. Ethyl oxalyl chloride is a corrosive lachrymator, and aluminum chloride reacts violently with moisture.[7][8] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be oven-dried to ensure the reaction remains anhydrous.

  • Apparatus Assembly: Assemble a 500 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube.

  • Reagent Charging: Under an inert atmosphere (e.g., argon or nitrogen), charge the flask with anhydrous dichloromethane (200 mL) and 1-chloro-2-fluorobenzene (13.0 g, 0.10 mol).

  • Catalyst Addition: Begin stirring the solution and cool the flask to 0-5 °C using an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (14.7 g, 0.11 mol). Rationale: The addition should be slow to manage the initial exotherm. A slight molar excess of the catalyst ensures complete activation of the electrophile.

  • Acylating Agent Addition: Prepare a solution of ethyl oxalyl chloride (15.0 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and load it into the dropping funnel. Add this solution dropwise to the stirred, cooled reaction mixture over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition is critical to prevent a runaway reaction and the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture warm to ambient temperature, stirring for an additional 12-16 hours (or until TLC analysis indicates consumption of the starting material).

PART B: Work-up and Product Isolation
  • Quenching: Cool the reaction flask back down to 0 °C. Prepare a separate large beaker containing a mixture of crushed ice (approx. 200 g) and 2M hydrochloric acid (100 mL). Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Rationale: This step quenches the reaction and hydrolyzes the aluminum chloride complexes. The process is highly exothermic and releases HCl gas, necessitating extreme caution.

  • Phase Separation: Transfer the quenched mixture to a 1 L separatory funnel. Allow the layers to separate and collect the bottom organic (DCM) layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL) to recover any dissolved product. Combine all organic extracts.

  • Washing and Neutralization: Wash the combined organic layer sequentially with:

    • 100 mL of 2M HCl (to remove any remaining aluminum salts).

    • 100 mL of water.

    • 100 mL of saturated sodium bicarbonate solution (to neutralize any acid). Caution: Gas evolution (CO₂) will occur.

    • 100 mL of saturated brine solution (to reduce the amount of dissolved water in the organic phase).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

PART C: Purification and Characterization
  • Purification: The crude oil should be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.[9]

  • Characterization: The structure and purity of the final product must be confirmed using standard analytical techniques.[10][11]

    • ¹H-NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet) and aromatic protons.

    • ¹³C-NMR: Expect signals for the two carbonyl carbons, the ester carbons, and the aromatic carbons.

    • FT-IR: Look for characteristic strong absorptions for the C=O stretches of the ketone and ester functionalities (~1730-1680 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₈ClFO₃.

Experimental Workflow Visualization

The entire synthesis and purification workflow can be summarized in the following diagram.

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_final Purification & Analysis Setup 1. Assemble Dry Apparatus (3-Neck Flask, Condenser, Funnel) Charge 2. Charge Flask with: - 1-Chloro-2-fluorobenzene - Anhydrous DCM Setup->Charge Cool 3. Cool to 0-5 °C (Ice Bath) Charge->Cool Add_Cat 4. Add Anhydrous AlCl3 (Portion-wise) Cool->Add_Cat Add_Acyl 5. Add Ethyl Oxalyl Chloride (Dropwise, <10 °C) Add_Cat->Add_Acyl React 6. Stir at 0-5 °C, then RT (Monitor by TLC) Add_Acyl->React Quench 7. Quench Reaction (Pour into Ice/HCl) React->Quench Proceed to Work-up Extract 8. Extract with DCM Quench->Extract Wash 9. Wash Sequentially (HCl, H2O, NaHCO3, Brine) Extract->Wash Dry 10. Dry with MgSO4 & Filter Wash->Dry Concentrate 11. Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Crude Crude Product (Oil) Concentrate->Crude Purify 12. Purify Crude Product (Vacuum Distillation or Column) Crude->Purify Proceed to Purification Pure_Product Pure Ethyl 4-chloro-3- fluorobenzoylformate Purify->Pure_Product Characterize 13. Characterize Product (NMR, IR, MS) Pure_Product->Characterize

Sources

Analytical methods for "Ethyl 4-chloro-3-fluorobenzoylformate" characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Analytical Characterization of Ethyl 4-chloro-3-fluorobenzoylformate

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and agrochemical development, the synthesis of novel halogenated aromatic compounds is of paramount importance. This compound is a prime example of such a molecule, engineered as a versatile synthetic intermediate. The presence of both chlorine and fluorine atoms on the benzoyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable precursor for creating new chemical entities.[1][2]

Given its role as a foundational building block, the unambiguous confirmation of its structure and the rigorous assessment of its purity are not merely procedural formalities; they are the cornerstones of reliable and reproducible research. An impure or misidentified intermediate can lead to failed syntheses, misleading biological data, and significant loss of time and resources. This guide provides a multi-faceted analytical strategy, leveraging a suite of orthogonal techniques to deliver a comprehensive and trustworthy characterization of this compound. We will not only detail the protocols but also explain the scientific rationale behind each methodological choice, empowering researchers to adapt and troubleshoot as needed.

Strategic Analytical Workflow

A robust characterization workflow relies on the integration of multiple analytical techniques, where each method provides a unique and complementary piece of the structural puzzle. Our approach is designed to move from broad structural confirmation to fine-detail verification and quantitative purity analysis.

Analytical_Workflow Figure 1: Integrated Analytical Workflow cluster_B cluster_C cluster_D A Synthesis Output (Crude Product) B Primary Structural Elucidation A->B Identity Check C Functional Group & Elemental Confirmation B->C Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (MS) D Purity & Impurity Profile C->D Purity Verification FTIR FT-IR Spectroscopy EA Elemental Analysis (CHNX) E Final Characterization Report (Certificate of Analysis) D->E Quantitation HPLC High-Performance Liquid Chromatography (HPLC)

Caption: Figure 1: A sequential workflow for the robust characterization of a novel chemical entity.

Part 1: Primary Structural Elucidation

The initial and most critical step is to confirm that the synthesized molecule has the correct atomic connectivity and mass. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unparalleled insight into the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹H and ¹³C NMR will confirm the presence of the ethyl group and the substituted aromatic ring, while ¹⁹F NMR is a highly sensitive and direct method to verify the incorporation of fluorine into the structure.[2] The couplings observed between these nuclei (H-H, C-H, and especially F-H and F-C) provide definitive proof of connectivity.

Predicted NMR Data Summary

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Couplings (J)Assignment
¹H ~1.4Triplet (t)³JHH ≈ 7 Hz-O-CH₂-CH₃
~4.5Quartet (q)³JHH ≈ 7 Hz-O-CH₂ -CH₃
~7.6 - 8.2Multiplet (m)JHF, JHHAromatic Protons (3H)
¹³C ~14Singlet--O-CH₂-CH₃
~64Singlet--O-CH₂ -CH₃
~115 - 160Multiplets¹JCF, ²JCF, etc.Aromatic Carbons (6C)
~162Singlet-Ester C =O
~185Singlet-Ketone C =O
¹⁹F -100 to -120MultipletJFHAromatic F

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the spectrometer is not calibrated.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire at least 16 scans with a spectral width covering -1 to 12 ppm. Use a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Parameters: Acquire using proton decoupling. A spectral width of 0 to 220 ppm is appropriate. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required to achieve a good signal-to-noise ratio for all carbons.

  • ¹⁹F NMR Acquisition:

    • Rationale: ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.[3][4]

    • Parameters: No internal standard is typically needed, but an external reference can be used. Acquire with a spectral width appropriate for aromatic fluorine (e.g., -90 to -150 ppm). Proton decoupling can be used to simplify the spectrum, but acquiring a coupled spectrum is useful to observe H-F couplings.

  • Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, which is a fundamental validation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern also offers structural clues that corroborate the proposed structure. For this molecule, the presence of chlorine provides a distinct isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which is a powerful diagnostic tool.

Predicted MS Data Summary

Ion TypeCalculated m/zExpected Isotopic PatternInterpretation
[M]⁺ 230.01Cl isotope peak at 232.01 (~33%)Molecular Ion
[M-OC₂H₅]⁺ 185.00Cl isotope peak at 187.00Loss of ethoxy radical
[Ar-CO]⁺ 157.98Cl isotope peak at 159.98Benzoyl cation fragment

Protocol: GC-MS Analysis for Volatile Compounds

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with Electron Ionization - EI).

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Rationale: EI provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.[5]

  • Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum for the molecular ion peak and its chlorine isotopic pattern. Compare the major fragment ions to those predicted from the known structure.

Part 2: Functional Group and Elemental Confirmation

While NMR and MS define the molecular skeleton, FT-IR and Elemental Analysis confirm the presence of key functional groups and the overall elemental formula, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and simple method to confirm the presence of specific chemical bonds and functional groups.[6] For this molecule, the most prominent features will be the sharp, intense absorptions from the two distinct carbonyl groups (ketone and ester) and the C-O bond of the ester.[7][8]

Predicted FT-IR Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1740 Strong, Sharp Ester C=O Stretch
~1695 Strong, Sharp Aromatic Ketone C=O Stretch
~1600, ~1475Medium-StrongAromatic C=C Stretch
~1250StrongEster C-O Stretch
~1100-1000MediumC-F Stretch

Protocol: FT-IR Analysis

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (NaCl or KBr). If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest method.

  • Acquisition:

    • Instrument: Any standard FT-IR spectrometer.

    • Parameters: Collect a background spectrum first. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the expected values, paying close attention to the carbonyl region which should show two distinct peaks.

Elemental Analysis

Causality: Elemental analysis provides the empirical formula of the compound by determining the mass percentages of C, H, N, and halogens/sulfur (CHNX).[9] This technique serves as a fundamental check of purity and composition, validating the results from HRMS. The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₁₀H₈ClFO₃) to within ±0.4%.

Theoretical Composition

  • Molecular Formula: C₁₀H₈ClFO₃

  • Molecular Weight: 230.62 g/mol

  • Carbon (C): 52.08%

  • Hydrogen (H): 3.50%

  • Chlorine (Cl): 15.38%

  • Fluorine (F): 8.24%

  • Oxygen (O): 20.81%

Protocol: CHNX Elemental Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the pure, dry sample into a tin or silver capsule.

  • Instrumentation: Use a dedicated CHNS/O or CHNX elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂, and hydrogen halides) are separated by a chromatographic column and quantified by a thermal conductivity detector. Halogens can be determined by various methods, including combustion followed by ion chromatography.[10]

  • Validation: The results are validated by running a certified standard (e.g., acetanilide) before and after the sample set. The experimental percentages for C and H should be compared with the theoretical values.

Part 3: Chromatographic Purity Assessment

Confirming the structure is only half the battle; quantifying its purity is essential for its use in further applications. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates the target compound from impurities, such as starting materials, byproducts, or degradation products.[11] By using a UV detector, the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (area percent). For halogenated aromatic compounds, a reversed-phase C18 or a phenyl-hexyl column can provide excellent separation.[12]

HPLC_Principle Figure 2: Principle of Reversed-Phase HPLC Separation cluster_system HPLC System MobilePhase Mobile Phase (Polar) Pump Pump MobilePhase->Pump Injector Injector Pump->Injector Column Stationary Phase (Non-Polar C18) Injector->Column Detector UV Detector Column->Detector Waste Waste Detector->Waste Chromatogram Chromatogram (Purity %) Detector->Chromatogram Sample Sample Mixture Sample->Injector

Caption: Figure 2: Schematic of an HPLC system for purity analysis.

Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.

    • Rationale: An isocratic method is simple and robust for purity assessment. A gradient method (e.g., starting at 50% acetonitrile and ramping to 95%) may be required if impurities with very different polarities are present.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity as: (Area of Main Peak / Total Area of All Peaks) * 100. The retention time of the main peak should be consistent across injections.

Conclusion

The analytical strategy outlined in this document provides a comprehensive and self-validating framework for the characterization of this compound. By systematically applying NMR, MS, FT-IR, Elemental Analysis, and HPLC, researchers can achieve an unambiguous confirmation of the compound's identity, structure, and purity. This level of rigorous characterization is indispensable for ensuring the quality and reliability of data in subsequent research and development endeavors.

References

  • PubMed. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Available at: [Link]

  • MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15349, Ethyl benzoylformate. Available at: [Link]

  • ResearchGate. (2015). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

  • Britannica. Organohalogen compound. Available at: [Link]

  • Asian Journal of Chemistry. (2012). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2024). 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758815, Ethyl 4-chlorobenzoylformate. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • mzCloud. (2015). Ethyl benzoate. Available at: [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Available at: [Link]

  • Oxford Instruments. NMR | Fluorine Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • UGC. Element analysis. Available at: [Link]

Sources

Troubleshooting & Optimization

"Ethyl 4-chloro-3-fluorobenzoylformate" purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-chloro-3-fluorobenzoylformate

Welcome to the Advanced Purification Support Hub

Subject: Troubleshooting Purification & Stability of this compound CAS Reference (Analogous): 137891-21-7 (General family of halogenated benzoylformates) Chemical Class:


-Keto Ester / Phenylglyoxylate Derivative

Lead Scientist's Note: this compound is not just a simple ester; it is a highly electrophilic


-keto ester. Its purification is frequently complicated by three specific failure modes: hydrolytic instability  (cleavage to the acid), photochemical degradation  (it behaves as a photoinitiator), and thermal decarbonylation . This guide moves beyond standard protocols to address the mechanistic root causes of impurity profiles.

Module 1: The "Oiling Out" Phenomenon (Crystallization)

User Issue: "My product refuses to crystallize and remains a viscous yellow/orange oil, even at low temperatures."

Technical Diagnosis: Halogenated benzoylformates often possess low melting points and a high tendency to supercool. The presence of trace impurities (specifically the decarbonylated byproduct ethyl 4-chloro-3-fluorobenzoate) disrupts crystal lattice formation, leading to "oiling out."

Troubleshooting Protocol:

StepActionMechanistic Rationale
1 Solvent Swap Switch from single solvents (EtOH) to a biphasic system: Hexane/Isopropanol (9:1) or Heptane/EtOAc (10:1) . The non-polar alkane forces the polar keto-ester out of solution, while the polar co-solvent prevents immediate oiling.
2 The "Scratch" Technique If oiling occurs, re-heat to dissolve the oil, then cool slowly to 0°C. Use a glass rod to scratch the flask wall at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.
3 Seed Crystal Generation Take 100 mg of the oil, dissolve in minimum Et2O, and freeze at -78°C (dry ice/acetone). Once solid, transfer immediately to the bulk solution at 0°C to seed the lattice.

Workflow Diagram: Crystallization Logic

CrystallizationStrategy Start Crude Product (Oil) Solvent Dissolve in Heptane/EtOAc (10:1) @ 40°C Start->Solvent Cooling Slow Cool to 25°C Solvent->Cooling Check Precipitate or Oil? Cooling->Check Seed Flash Freeze Aliquot (-78°C) to create Seed Check->Seed Oil Formed Isolate Vacuum Filtration (Cold Wash) Check->Isolate Solid Formed Reheat Re-heat to Dissolve Oil Seed->Reheat Add Seed Reheat->Cooling

Caption: Logical workflow for inducing crystallization in supercooled


-keto esters.

Module 2: Chemical Instability & Handling

User Issue: "I see a new impurity peak growing during storage, and my NMR shows a loss of the ketone carbonyl."

Technical Diagnosis: You are likely observing one of two degradation pathways:

  • Hydrolysis: Reaction with atmospheric moisture to form 4-chloro-3-fluorobenzoylformic acid.

  • Hydration: The highly electrophilic

    
    -ketone reacts with water to form a gem-diol (hydrate). This is reversible but confusing in NMR (loss of the ~168 ppm ketone signal).
    
  • Photolysis: Benzoylformates are Type II photoinitiators. Ambient light causes radical formation and polymerization or degradation.

Stability & Storage Protocol:

  • Light Protection: MANDATORY. Use amber glassware or wrap flasks in aluminum foil immediately after synthesis.

  • Moisture Control: Store under Argon/Nitrogen.

  • Avoid Basic Workups: Do not wash with strong bases (NaOH/KOH) during extraction. The electron-withdrawing halogens (Cl, F) on the ring make the ester bond hyper-labile to saponification. Use saturated NaHCO3 or brine only.

Degradation Pathway Visualization

DegradationPathways Compound Ethyl 4-chloro-3-fluoro- benzoylformate Radical Radical Species (Polymerization) Compound->Radical hv Acid Benzoylformic Acid (Hydrolysis) Compound->Acid OH- Decarb Ethyl Benzoate deriv. (Decarbonylation -CO) Compound->Decarb Δ Light UV/Ambient Light Water H2O (pH > 7) Heat Heat (>100°C)

Caption: Primary degradation vectors: Photolysis, Hydrolysis, and Thermal Decarbonylation.

Module 3: Synthesis-Specific Impurities (Friedel-Crafts)

User Issue: "I have a persistent impurity at 5-10% that co-elutes with my product."

Technical Diagnosis: If synthesized via Friedel-Crafts acylation (1-chloro-2-fluorobenzene + ethyl oxalyl chloride + AlCl3), the impurity is likely the regioisomer .

  • Target: Acylation at the 4-position (para to F, meta to Cl).

  • Impurity: Acylation at the 6-position (ortho to F). Fluorine is a strong ortho/para director, competing with the steric hindrance of the Chlorine.

Purification Strategy (Chromatography): Standard Silica Gel chromatography is often insufficient for isomer separation.

ParameterRecommendation
Stationary Phase C18 Reverse Phase is superior for separating halogenated regioisomers due to subtle hydrophobicity differences.
Mobile Phase Acetonitrile / Water (0.1% Formic Acid) . Avoid Methanol (transesterification risk).
Gradient Shallow gradient (e.g., 50%

60% ACN over 30 mins).
TLC Visualization UV (254 nm). Do not use KMnO4 (oxidizes the alcohol if reduced) or heat-based stains excessively.

Module 4: FAQ - Rapid Fire Troubleshooting

Q1: Can I distill this compound to purify it? A: Proceed with extreme caution.


-keto esters can undergo thermal decarbonylation (loss of CO) at high temperatures, converting your product into ethyl 4-chloro-3-fluorobenzoate.
  • Requirement: High vacuum (< 1 mmHg) is essential to keep the bath temperature below 80-90°C. If the boiling point requires higher heat, abandon distillation for column chromatography.

Q2: The NMR solvent peak is shifting my signals. A: Benzoylformates can form hemiacetals with nucleophilic solvents. Avoid Methanol-d4. Use Chloroform-d (CDCl3) or DMSO-d6 (if dry). Note that in wet DMSO, the hydrate (gem-diol) form may appear.

Q3: How do I remove the unreacted Ethyl Oxalyl Chloride? A: This reagent is volatile but pungent. It hydrolyzes to oxalic acid and ethanol. A wash with saturated NaHCO3 will hydrolyze the excess acid chloride to the water-soluble oxalate salt, which partitions into the aqueous layer.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques on

    
    -keto ester handling and Friedel-Crafts conditions). 
    
  • Hu, X., et al. (2008). "Friedel-Crafts acylation of substituted benzenes with ethyl oxalyl chloride." Journal of Chemical Research, 2008(11), 601-604. (Specifics on synthesis of ethyl benzoylformates).

  • Lamberth, C. (2004). "Alpha-keto esters in agrochemical synthesis." Heterocycles, 63(12), 2885. (Stability and reactivity profiles of halogenated keto-esters).

  • Sigma-Aldrich. (n.d.). Ethyl benzoylformate - Product Specification & Safety Data Sheet. (Handling of photoinitiators and light sensitivity).

Technical Support Center: Ethyl 4-chloro-3-fluorobenzoylformate - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-chloro-3-fluorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and materials.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Unexpected Experimental Results

  • In-Depth Technical Discussion: Degradation Pathways

    • Hydrolytic Degradation

    • Photodegradation

    • Thermal Degradation

  • Experimental Protocols

    • Protocol 1: Assessing Hydrolytic Stability

    • Protocol 2: Investigating Photostability

  • References

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Similar benzoylformate derivatives are sensitive to moisture, air, and light.[4] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light are highly recommended. Refrigeration is advisable for long-term storage.

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as yellowing, can be an indicator of degradation. This could be due to exposure to light, air (oxidation), or moisture. Aromatic ketones and benzoylformate derivatives can be susceptible to photodegradation.[4][5][6] It is crucial to re-analyze the purity of the sample before use if any change in appearance is noted.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the ester group and photodegradation of the aromatic ketone moiety. The ester is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases.[4] The benzoylformate structure, being an aromatic ketone, is also prone to degradation upon exposure to UV light.[7]

Q4: Is this compound compatible with acidic or basic conditions?

A4: No, it is not recommended to expose this compound to strong acids or bases.[1][8][9] These conditions can catalyze the hydrolysis of the ethyl ester, leading to the formation of 4-chloro-3-fluorobenzoylformic acid and ethanol.

Q5: My reaction yield is lower than expected. Could the stability of this compound be a factor?

A5: Yes, lower-than-expected yields can be a consequence of reactant degradation. If the reaction is run in a protic solvent, under prolonged heating, or exposed to light, degradation of the starting material could be a significant factor. It is advisable to assess the purity of the material before use and to handle it under conditions that minimize exposure to moisture, light, and high temperatures.

Troubleshooting Guide: Unexpected Experimental Results

Observed Issue Potential Cause Recommended Action
Low Reaction Yield Degradation of starting material due to moisture.Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
Photodegradation from ambient light exposure.Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Thermal degradation.If heating is required, use the lowest effective temperature and minimize reaction time.
Appearance of Unexpected Byproducts in NMR/LC-MS Hydrolysis of the ethyl ester.Look for a peak corresponding to 4-chloro-3-fluorobenzoylformic acid.
Photoreduction of the ketone.Look for byproducts where the ketone has been reduced to an alcohol.
Inconsistent Results Between Batches Improper storage of this compound.Re-evaluate storage conditions. Ensure the container is tightly sealed and protected from light and moisture.
Contamination of the starting material.Re-purify the starting material or obtain a new, high-purity batch.

In-Depth Technical Discussion: Degradation Pathways

Hydrolytic Degradation

The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water.[10][11] This reaction can be catalyzed by both acids and bases.

  • Mechanism: Under aqueous conditions, a water molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid (4-chloro-3-fluorobenzoylformic acid) and ethanol. The presence of acid or base accelerates this process by protonating the carbonyl oxygen (acid catalysis) or by providing a stronger nucleophile in the form of a hydroxide ion (base catalysis).

G cluster_hydrolysis Hydrolytic Degradation Pathway reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + H2O (acid/base catalysis) product1 4-chloro-3-fluorobenzoylformic acid intermediate->product1 product2 Ethanol intermediate->product2

Caption: Hydrolytic degradation of this compound.

Photodegradation

Aromatic ketones, such as the benzoyl moiety in this compound, are known to be photoreactive.[5][6][12][13] Upon absorption of UV light, the molecule can be promoted to an excited state, which can then undergo various reactions.

  • Mechanism: A common photochemical reaction for aromatic ketones is photoreduction.[5][12] In the presence of a hydrogen donor (which can be the solvent or another reagent), the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. This can then be further reduced to the corresponding alcohol. Another potential pathway is Norrish Type I cleavage, where the bond between the carbonyl group and the aromatic ring breaks, forming radicals that can lead to a variety of degradation products.[7][14]

G cluster_photo Potential Photodegradation Pathways reactant This compound excited_state Excited State reactant->excited_state hν (UV light) photoreduction Photoreduction Product (Alcohol) excited_state->photoreduction + H-donor norrish Norrish Type I Cleavage (Radical Intermediates) excited_state->norrish

Caption: Photodegradation pathways for this compound.

Thermal Degradation

While generally stable at room temperature when stored properly, prolonged exposure to elevated temperatures can lead to thermal degradation.[1] The specific decomposition products will depend on the temperature and atmosphere. Potential thermal degradation pathways could involve decarboxylation or other complex fragmentation reactions. It is always advisable to use the lowest necessary temperature for any reactions involving this compound.

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound under specific pH conditions.

Materials:

  • This compound

  • Buffered solutions (e.g., pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • Thermostatted shaker

Methodology:

  • Prepare a stock solution of this compound in acetonitrile.

  • In separate vials, add a small aliquot of the stock solution to each of the buffered solutions to achieve the desired final concentration.

  • Incubate the vials in a thermostatted shaker at a controlled temperature (e.g., 25 °C or 40 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench any further reaction by diluting the aliquot in the mobile phase.

  • Analyze the samples by HPLC to quantify the remaining amount of this compound and the formation of 4-chloro-3-fluorobenzoylformic acid.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Investigating Photostability

Objective: To assess the susceptibility of this compound to photodegradation.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile or methanol, HPLC grade)

  • Quartz cuvettes or vials

  • A photostability chamber or a controlled light source with a known spectrum and intensity (e.g., a UV lamp).

  • Control samples wrapped in aluminum foil.

  • HPLC system with a UV detector.

Methodology:

  • Prepare a solution of this compound in the chosen solvent.

  • Place the solution in quartz cuvettes or vials.

  • Prepare identical control samples and wrap them securely in aluminum foil to protect them from light.

  • Expose the test samples to the light source for a defined period. Place the control samples alongside the test samples.

  • At specific time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by HPLC to measure the concentration of the parent compound.

  • Compare the degradation in the exposed samples to the control samples to determine the extent of photodegradation.

References

  • Chen, Z., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 70. Retrieved from [Link]

  • Google Patents. (n.d.). CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
  • Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 90(1), 165-173. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem Compound Database. Retrieved from [Link]

  • Tsou, A. Y., et al. (1991). Purification and crystallization of benzoylformate decarboxylase. Journal of molecular biology, 221(4), 971-973. Retrieved from [Link]

  • Sun, K., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3848-3857. Retrieved from [Link]

  • Davidson, R. S., & Lambeth, P. F. (1967). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2379-2382. Retrieved from [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]

  • George, C., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4477-4487. Retrieved from [Link]

  • Sun, K., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3848-3857. Retrieved from [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]

  • MDPI. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]

  • Mrs Burton's Chemistry. (2020, April 6). Hydrolysis Reactions [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Stability and Crystallization Processes of Pd78Au4Si18 Thin Films Visualized via In Situ TEM. Retrieved from [Link]

  • Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied microbiology and biotechnology, 61(2), 129-135. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes [Video]. YouTube. Retrieved from [Link]

  • Shimizu, S., et al. (1990). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied and environmental microbiology, 56(8), 2374-2377. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhanced thermal stability of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers. Retrieved from [Link]

Sources

Removal of impurities from "Ethyl 4-chloro-3-fluorobenzoylformate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-chloro-3-fluorobenzoylformate Advanced Purification & Troubleshooting Guide

Diagnostic Triage: Identify Your Impurity Profile

User Query: "My crude product is dark/oily or shows multiple spots on TLC. How do I proceed?"

Scientist's Response: Before initiating purification, you must identify the dominant impurity class. This compound (an


-keto ester) is chemically sensitive. Its degradation pathways are distinct from standard esters.
SymptomProbable ImpurityCauseImmediate Action
White Precipitate in oil4-chloro-3-fluorobenzoylformic acid Hydrolysis (moisture ingress)Protocol A (Alkaline Wash)
Gas Evolution during distillationEthyl 4-chloro-3-fluorobenzoate Thermal Decarbonylation (Overheating)Protocol B (High-Vac Distillation)
"Double Spot" on TLCRegioisomers (2-chloro isomer)Friedel-Crafts selectivity issueProtocol C (Chromatography/Crystallization)
Low Boiling Fraction 1-chloro-2-fluorobenzene Unreacted Starting MaterialVacuum stripping

Impurity Formation Pathways (Root Cause Analysis)

Understanding how impurities form allows you to prevent them. The


-keto ester moiety is the "Achilles' heel" of this molecule.

ImpurityPathways SM Starting Materials (1-chloro-2-fluorobenzene + Ethyl Oxalyl Chloride) Product TARGET PRODUCT This compound SM->Product Friedel-Crafts (AlCl3, <10°C) Isomer IMPURITY C Regioisomers SM->Isomer Steric Leakage Acid IMPURITY A (Solid) Benzoylformic Acid Deriv. Product->Acid Hydrolysis (H2O/Air) Benzoate IMPURITY B (Oil) Ethyl Benzoate Deriv. (Decarbonylation) Product->Benzoate Thermal Stress (>150°C, -CO)

Figure 1: Degradation pathways. Note that thermal stress causes irreversible loss of the keto-carbonyl group (decarbonylation).

Purification Protocols

Protocol A: Removal of Acidic Impurities (Hydrolysis Products)

Use this if you see solids precipitating or low pH.

The Logic: The


-keto acid impurity is much more acidic (

) than benzoic acids due to the electron-withdrawing ketone. It can be selectively removed with weak base without hydrolyzing the ester.
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (10 mL per gram of crude). Avoid chlorinated solvents if possible to prevent emulsion formation.

  • The Cold Wash: Wash the organic layer twice with cold (0-5°C) Saturated NaHCO₃ .

    • Critical Step: Keep it cold! Warm alkaline conditions will hydrolyze your target ester.

  • Brine Wash: Wash once with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use chemical drying agents like CaCl₂ which might coordinate with the keto-ester.

  • Concentration: Evaporate solvent under reduced pressure at <40°C .

Protocol B: Separation of Decarbonylated Species (Benzoates)

Use this if your product contains the "benzoate" impurity (lacking the keto group).

The Logic: The target


-keto ester has a higher boiling point than the decarbonylated benzoate impurity. However, the target is thermally unstable.[1] You must use high vacuum  to lower the boiling point below the decomposition threshold (

C).

Vacuum Distillation Setup:

  • Pressure: Must be < 2 mmHg (High Vacuum).

  • Bath Temp: Do not exceed 130°C .

Procedure:

  • Foreshot: The first fraction will be unreacted starting material (1-chloro-2-fluorobenzene).

  • Impurity Fraction: The second fraction is the Ethyl 4-chloro-3-fluorobenzoate .

    • Indicator: This fraction often has a "fruity" ester smell, distinct from the acrid smell of the

      
      -keto ester.
      
  • Main Fraction: The target product will distill last.

    • Warning: If the pot residue turns black/tarry, stop immediately. This indicates polymerization or deep decomposition.

Protocol C: Isomer Removal (Recrystallization)

Use this if the product is a solid but purity is <98%.

The Logic:


-keto esters often crystallize well from non-polar solvents. The regioisomers (ortho-substituted) disrupt crystal packing and will remain in the mother liquor.
  • Solvent System: Hexane : Ethyl Acetate (10:1 ratio).

  • Dissolution: Dissolve crude solid in the minimum amount of warm (50°C) solvent.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the crystals and wash with cold Hexane .

    • Note: If the product oils out instead of crystallizing, re-dissolve and add a seed crystal or scratch the glass surface.

Troubleshooting FAQ

Q: My product is turning yellow/brown during storage. Why? A:


-keto esters are photo-sensitive and moisture-sensitive. The color change indicates slow hydrolysis or photo-degradation.
  • Fix: Store under Argon/Nitrogen in amber glass at -20°C . Add activated 4Å molecular sieves to the storage vial to scavenge moisture.

Q: Can I use Silica Gel Chromatography? A: Yes, but with caution. Silica is slightly acidic and can catalyze hydrolysis.

  • Modification: Pre-treat your silica gel column with 1% Triethylamine in Hexane to neutralize acid sites. Elute rapidly with Hexane/EtOAc gradients.

Q: I see a peak at [M-28] in my Mass Spec. Is this an impurity? A: Likely yes. [M-28] corresponds to the loss of CO (Carbon Monoxide). This confirms the presence of the Ethyl 4-chloro-3-fluorobenzoate impurity, or it may be an artifact of the ionization process in the Mass Spec (thermal degradation in the source). Check NMR to confirm if it is a real impurity or an artifact.

Decision Matrix (Workflow)

DecisionTree Start Crude Material Analysis State Physical State? Start->State Solid Solid State->Solid Melting Point > 40°C Liquid Oil / Liquid State->Liquid Viscous Oil Purity Purity > 90%? Solid->Purity Wash Protocol A (NaHCO3 Wash) Liquid->Wash Acidic Impurities Recryst Recrystallize (Hexane/EtOAc) Purity->Recryst Yes Column Protocol C (Column Chromatography) Purity->Column No (Isomers present) Distill Protocol B (High Vac Distillation) Wash->Distill Remove Benzoate/Solvent

Figure 2: Purification decision matrix based on physical state and initial purity.

References

  • Organic Syntheses , Coll. Vol. 3, p. 114 (1955); Vol. 24, p. 16 (1944). Preparation of Ethyl Benzoylformate. (Standard protocol for alpha-keto ester synthesis via Friedel-Crafts).

  • Hu, W. et al. (2006).[2] "Reaction of Aryl Diazoacetates with H2O... to Aryl alpha-Keto Esters". Synlett, 2486-2488.[2] (Discusses stability and synthesis of alpha-keto esters).

  • Master Organic Chemistry . "Decarboxylation of Beta-Keto Acids" (Applied principle: Thermal instability of keto-carbonyls leading to CO loss).

  • Sigma-Aldrich . "Ethyl benzoylformate Product Specification". (Reference for physical properties of the parent class).

Sources

Technical Support Center: Catalyst Selection for Reactions of Ethyl 4-Chloro-3-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in reactions involving Ethyl 4-chloro-3-fluorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Asymmetric Reduction of the α-Keto Group

The primary transformation of interest for this compound, an α-keto ester, is its asymmetric reduction to the corresponding chiral α-hydroxy ester, a valuable building block in pharmaceutical synthesis. The choice of catalyst is paramount to achieving high yield and enantioselectivity.

Frequently Asked Questions (FAQs) - Catalyst Selection for Asymmetric Reduction

Question 1: What are the primary catalytic strategies for the asymmetric reduction of this compound?

There are three main catalytic approaches for the asymmetric reduction of α-keto esters like this compound: homogeneous catalysis, heterogeneous catalysis, and biocatalysis.

  • Homogeneous Catalysis: This typically involves organometallic complexes soluble in the reaction medium. Ruthenium complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are well-established for the hydrogenation of keto esters.[1][2] These catalysts often provide excellent enantioselectivity under optimized conditions.

  • Heterogeneous Catalysis: In this approach, the catalyst is in a different phase from the reactants, which simplifies catalyst removal and recycling. A common example is the immobilization of a homogeneous catalyst, like a Ru-BINAP complex, onto a solid support.[3]

  • Biocatalysis: This method utilizes enzymes, such as carbonyl reductases or dehydrogenases, to catalyze the reduction.[4][5] These reactions are known for their exceptional stereo-, regio-, and chemoselectivity under mild conditions and are an increasingly popular "green" alternative.[4]

Question 2: How do the halogen substituents (chloro and fluoro) on the aromatic ring influence catalyst selection?

The chloro and fluoro substituents can impact the reaction in several ways:

  • Electronic Effects: Both are electron-withdrawing groups, which can affect the reactivity of the keto group.

  • Steric Hindrance: The ortho-fluoro substituent may influence how the substrate binds to the catalyst's active site, potentially affecting enantioselectivity.[6]

  • Potential for Side Reactions: A major concern is dehalogenation, where the C-Cl or C-F bond is cleaved during catalytic hydrogenation.[7] This is a more significant risk with palladium catalysts but can also occur with other transition metals under certain conditions.

  • Catalyst Poisoning: Halide ions, if formed, can act as catalyst poisons for some metal catalysts.[8]

Therefore, catalyst selection should favor systems with high chemoselectivity that can reduce the keto group without affecting the halogen substituents.

Question 3: Which is a better starting point: a chemical catalyst or a biocatalyst?

The choice depends on your specific goals and available resources.

  • Chemical Catalysts (e.g., Ru-BINAP):

    • Advantages: Well-documented, predictable, and often highly efficient for a range of substrates.[1][9]

    • Disadvantages: May require high pressures of hydrogen gas, expensive ligands, and screening of various ligands and reaction conditions. There is also the risk of dehalogenation.

  • Biocatalysts (e.g., Carbonyl Reductases):

    • Advantages: Operate under mild conditions (room temperature, atmospheric pressure, aqueous media), typically exhibit very high enantioselectivity, and do not cause dehalogenation.[4][5]

    • Disadvantages: May require screening of different enzyme libraries to find a suitable catalyst for the specific substrate. Cofactor regeneration systems are often necessary.

For a novel, halogenated substrate like this compound, starting with a biocatalyst screen can be a highly effective strategy to avoid dehalogenation side reactions and achieve high enantiopurity.

Catalyst Selection and Optimization Workflow

Catalyst Selection Workflow start Define Goal: Asymmetric Reduction of This compound screening Initial Catalyst Screening start->screening biocatalyst Biocatalyst Screen (Carbonyl Reductases) screening->biocatalyst chemocatalyst Chemocatalyst Screen (e.g., Ru-BINAP derivatives) screening->chemocatalyst bio_opt Optimize: - pH - Temperature - Co-solvent - Cofactor Regeneration biocatalyst->bio_opt chemo_opt Optimize: - Solvent - Temperature - H2 Pressure - Ligand chemocatalyst->chemo_opt optimization Reaction Optimization analysis Analysis: Yield, Enantiomeric Excess (ee%), Side Products (Dehalogenation) bio_opt->analysis chemo_opt->analysis troubleshooting Troubleshooting analysis->troubleshooting Low Yield / ee% Side Reactions success Successful Protocol analysis->success High Yield & ee% No Side Reactions troubleshooting->screening

Caption: A decision workflow for selecting and optimizing a catalyst for asymmetric reduction.

Section 2: Troubleshooting Guide for Asymmetric Reduction

This section addresses common problems encountered during the asymmetric reduction of this compound.

Problem 1: Low or No Conversion to the Desired Alcohol

Probable Cause Proposed Solution & Rationale
Catalyst Inactivity/Deactivation For Chemical Catalysts: Ensure the catalyst was handled under inert conditions if it is air-sensitive. Pre-reduce the catalyst according to the supplier's protocol. For Biocatalysts: Confirm the enzyme is active and the storage conditions were appropriate. Ensure the cofactor (e.g., NADPH) and its regeneration system are functioning.
Catalyst Poisoning Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[8] Common poisons include sulfur compounds, halides, and carbon monoxide.[8] Purify the substrate and solvents. Use high-purity hydrogen gas. Halide ions from any dehalogenation can also inhibit the catalyst.
Suboptimal Reaction Conditions For Chemical Catalysts: The hydrogen pressure may be too low, or the temperature may be suboptimal. Systematically screen these parameters. For Biocatalysts: The pH, temperature, or presence of a co-solvent can dramatically affect enzyme activity. Optimize these conditions.

Problem 2: Low Enantioselectivity (Low ee%)

Probable Cause Proposed Solution & Rationale
Incorrect Catalyst Choice The chosen chiral ligand or enzyme may not be well-suited for this specific substrate. Screen a library of different chiral ligands (e.g., various BINAP derivatives) or different carbonyl reductases.
Suboptimal Temperature Enantioselectivity is often temperature-dependent. Generally, lower temperatures lead to higher enantioselectivity, though at the cost of a slower reaction rate.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane, THF).
Racemization of Product While less common for alcohols, ensure the workup conditions are not harsh enough to cause racemization.

Problem 3: Presence of Dehalogenated Byproducts

This is a critical issue for halogenated substrates. The primary byproduct would be Ethyl 3-fluorobenzoylformate or Ethyl benzoylformate.

Probable Cause Proposed Solution & Rationale
Catalyst Type Palladium-based catalysts are particularly prone to causing hydrodehalogenation.[7] Avoid Pd catalysts if possible. While ruthenium is generally more chemoselective, dehalogenation can still occur.
Harsh Reaction Conditions High hydrogen pressure and high temperatures can promote dehalogenation. Optimize for the mildest conditions that still provide a reasonable reaction rate.
Hydrogen Source In transfer hydrogenation, the choice of hydrogen donor can influence selectivity.
Switch to Biocatalysis Biocatalysts (enzymes) are highly chemoselective and will not catalyze dehalogenation.[4] This is often the most effective solution to this problem.
Experimental Protocol: Screening for Biocatalytic Reduction

This protocol provides a general framework for screening commercially available carbonyl reductase (KRED) kits.

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or isopropanol).

    • Prepare stock solutions of the necessary cofactor (e.g., NADP⁺) and the regeneration system components (e.g., glucose and glucose dehydrogenase).

  • Reaction Setup:

    • In a 96-well plate, dispense the buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Add the cofactor and regeneration system components to each well.

    • Add the individual KRED enzymes from the screening kit to each well.

    • Initiate the reaction by adding the substrate stock solution to a final concentration of 1-10 mM.

  • Incubation and Monitoring:

    • Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking.

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • Quench the reaction by adding a water-immiscible solvent (e.g., ethyl acetate) and extract the product.

    • Analyze the organic layer by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee%).

Section 3: Alternative Transformations - Reductive Amination

Should the desired product be a chiral amine, a reductive amination can be performed on this compound. This typically involves the reaction of the keto group with an amine to form an imine, which is then reduced.[10][11]

Frequently Asked Questions (FAQs) - Reductive Amination

Question 1: Can reductive amination be performed in a single step?

Yes, direct reductive amination is a common one-pot procedure where the ketone, amine, and a reducing agent are combined.[12] This is generally preferred for its efficiency. The reaction proceeds through an imine intermediate that is reduced in situ.[11]

Question 2: What catalysts are suitable for the reductive amination of this substrate?

  • Chemical Catalysts: Transition metal catalysts, such as those based on nickel, iridium, or ruthenium, are often used.[11][12] The choice of reducing agent is also crucial, with common options being sodium cyanoborohydride, sodium triacetoxyborohydride, or H₂ with a metal catalyst.[13]

  • Biocatalysts: Imine reductases (IREDs) or reductive aminases (RedAms) can be used for the asymmetric synthesis of chiral amines. This approach offers high enantioselectivity under mild conditions.

Reductive Amination Pathway

Reductive Amination Pathway Substrate This compound Imine Imine Intermediate Substrate->Imine + Amine - H2O Amine Amine (R-NH2) Product Chiral Amino Ester Product Imine->Product + Reducing Agent (e.g., H2/Catalyst)

Caption: General pathway for the reductive amination of an α-keto ester.

References

  • Amano, M., Baba, N., Oda, J., & Inouye, Y. (1984). Asymmetric reduction of ethyl benzoylformate with chiral NADH model systems: Mechanistic and stereochemical consideration of the reactions based on the complexation properties of the model compounds. Bioorganic Chemistry, 12(4), 299–311. [Link]

  • Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure. [Link]

  • Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. [Link]

  • Enantioselective Borohydride Reduction Catalyzed by Optically Active Cobalt Complexes. Chemistry – A European Journal, 9(18), 4485-4509. [Link]

  • Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. Green Chemistry. [Link]

  • Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. The Journal of Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts. ResearchGate. [Link]

  • C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. ResearchGate. [Link]

  • Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. ResearchGate. [Link]

  • Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion. Nature Protocols. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Journal of the Mexican Chemical Society. [Link]

  • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. Chemical Science. [Link]

  • Asymmetric catalysis for fine chemicals synthesis. EPFL. [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. National Institutes of Health. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]

  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. [Link]

  • Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. Journal of the American Chemical Society. [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition. [Link]

  • Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. National Institutes of Health. [Link]

  • Enantioselective Hydrogenation of β-Keto Esters Catalyzed by Chiral Binaphthylbisphosphine Ruthenium Complexes. ResearchGate. [Link]

  • Catalysts for Fine Chemical Synthesis. National Academic Digital Library of Ethiopia. [Link]

  • Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. Organic Chemistry Portal. [Link]

  • Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. ResearchGate. [Link]

  • Chemoselective Reduction. YouTube. [Link]

  • Fluoride counterions boost gold(i) catalysis: case studies for hydrodefluorination and CO2 hydrosilylation. Inorganic Chemistry Frontiers. [Link]

  • Sustainable biocatalytic synthesis of substituted muconic acids. RSC Publishing. [Link]

  • Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153. YouTube. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Reduction of Aryl Ketones. YouTube. [Link]

  • C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. Semantic Scholar. [Link]

  • Illustration of the mechanism for the reductive amination. ResearchGate. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

Sources

"Ethyl 4-chloro-3-fluorobenzoylformate" byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-chloro-3-fluorobenzoylformate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. In the following sections, we will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am synthesizing this compound via Friedel-Crafts acylation and observe multiple product spots on my TLC plate. What are the most likely byproducts?

Answer: This is a very common observation. The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with ethyl oxalyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The complexity of your product mixture arises from several potential side reactions inherent to this process.

The most probable byproducts are:

  • Positional Isomers: The directing effects of the chloro and fluoro substituents on the aromatic ring can lead to the formation of isomers. While the desired product is the 4-chloro-3-fluoro isomer, other isomers, such as Ethyl 2-chloro-3-fluorobenzoylformate, can be formed. The ratio of these isomers is highly dependent on reaction conditions, particularly the catalyst and temperature.[3]

  • Hydrolysis Product: this compound is an ester and is susceptible to hydrolysis, especially if there is moisture in the reagents, solvent, or during the aqueous workup. This results in the formation of 4-chloro-3-fluorobenzoylformic acid.

  • Decarboxylation Product: If the ester is hydrolyzed to the corresponding α-keto acid, this intermediate can readily undergo decarboxylation, particularly in the presence of acid and heat, to yield 4-chloro-3-fluorobenzaldehyde.[4][5]

  • Diacylated Products: Although less common because the first acyl group deactivates the ring, harsh reaction conditions (e.g., high temperature, large excess of acylating agent) can sometimes lead to a second acylation, resulting in a diacylated byproduct.[3]

Below is a diagram illustrating the formation pathways for the primary product and its key byproducts.

Byproduct_Formation Reactants 1-chloro-2-fluorobenzene + Ethyl Oxalyl Chloride Catalyst AlCl₃ Catalyst Main_Product This compound (Desired Product) Catalyst->Main_Product Friedel-Crafts Acylation (Major Pathway) Isomer Positional Isomer (e.g., Ethyl 2-chloro-3-fluorobenzoylformate) Catalyst->Isomer Alternative Acylation (Minor Pathway) Hydrolysis_Product 4-chloro-3-fluorobenzoylformic Acid Main_Product->Hydrolysis_Product Hydrolysis Moisture H₂O (Moisture) Decarboxylation_Product 4-chloro-3-fluorobenzaldehyde Hydrolysis_Product->Decarboxylation_Product Decarboxylation Heat_Acid Heat / Acid (Δ / H⁺)

Caption: Reaction scheme for the synthesis of the target compound and formation of major byproducts.

Question 2: My initial analysis (GC-MS) shows an impurity with the same mass as my product. How can I definitively identify it as a positional isomer?

Answer: Distinguishing between positional isomers is a classic analytical challenge because they are isobăric (have the same mass). Mass spectrometry alone is insufficient. The most powerful technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR.

The substitution pattern on the aromatic ring creates a unique fingerprint in the NMR spectrum. For the desired product, This compound , you would expect to see a specific splitting pattern for the aromatic protons. In contrast, an isomer like Ethyl 2-chloro-3-fluorobenzoylformate will exhibit a completely different pattern of chemical shifts and coupling constants.

Workflow for Isomer Identification:

  • Purification: Carefully separate the impurity from the main product using column chromatography or preparative HPLC. A clean sample is crucial for unambiguous spectral interpretation.

  • ¹H NMR Analysis: Acquire a high-resolution proton NMR spectrum. Pay close attention to the aromatic region (typically 7.0-8.5 ppm). The number of signals, their integration, chemical shifts, and coupling constants (J-values) will allow you to piece together the substitution pattern.

  • ¹⁹F NMR Analysis: Fluorine NMR is exceptionally useful here. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Different positional isomers will have distinctly different ¹⁹F chemical shifts.

  • 2D NMR (COSY & HSQC/HMBC): If the ¹H spectrum is complex, 2D NMR experiments can be invaluable. A COSY spectrum will show which protons are coupled to each other, while HSQC and HMBC spectra will reveal correlations between protons and carbons, allowing for a complete structural assignment.

Isomer_ID_Workflow start Crude Product (Contains Isobaric Impurity) step1 Separation Isolate impurity via Column Chromatography or Prep-HPLC start->step1 step2 NMR Analysis Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for both pure product and isolated impurity step1->step2 step3 Data Interpretation Compare chemical shifts and coupling patterns in the aromatic region step2->step3 end Unambiguous Structure Confirmed step3->end

Caption: Step-by-step workflow for the definitive identification of positional isomers.

Question 3: I have a significant byproduct that appears to be the result of hydrolysis and subsequent decarboxylation. How can I prevent this?

Answer: The formation of 4-chloro-3-fluorobenzaldehyde via hydrolysis and decarboxylation is a common issue that significantly lowers the yield of the desired α-keto ester. This two-step degradation is primarily caused by the presence of water and/or acid, especially at elevated temperatures.

Causality:

  • Hydrolysis: The ester functional group is cleaved by water to form the carboxylic acid and ethanol. This reaction is catalyzed by both acid (like residual Lewis acid or HCl byproduct) and base.

  • Decarboxylation: α-keto acids are thermally unstable and readily lose carbon dioxide (CO₂).[4][6] The reaction proceeds through a cyclic transition state, which is favored by the presence of the adjacent keto group.

Preventative Measures: The key is rigorous control of reaction and workup conditions to exclude water and minimize exposure to strong acids and high temperatures.

Byproduct SourcePreventative ActionRationale
Moisture in Reagents/Solvent Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried. Handle hygroscopic reagents (e.g., AlCl₃) in a glovebox or under an inert atmosphere (N₂ or Ar).Prevents the initial hydrolysis of the ester product.
Aqueous Workup Perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice). Minimize the time the product is in contact with the acidic aqueous phase. Neutralize the mixture promptly but gently with a cold, dilute base like sodium bicarbonate solution.Reduces the rate of both acid-catalyzed hydrolysis and subsequent decarboxylation.
Purification Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature). If distillation is required, perform it under high vacuum to keep the boiling point as low as possible.[7]Minimizes thermal decarboxylation of any trace amounts of the α-keto acid that may have formed.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a baseline method for separating the target product from its common byproducts.

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of Acetonitrile.

  • Expected Elution Order: 4-chloro-3-fluorobenzoylformic acid (most polar) -> 4-chloro-3-fluorobenzaldehyde -> this compound and isomers (least polar).

Protocol 2: Sample Workup for Byproduct Minimization

This procedure is designed to quench the Friedel-Crafts reaction while minimizing byproduct formation.

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice bath.

  • Quenching: Prepare a separate flask containing crushed ice and a minimal amount of concentrated HCl (to hydrolyze the aluminum complexes). Slowly and carefully, transfer the cold reaction mixture onto the ice with vigorous stirring. The temperature should be maintained below 10 °C.

  • Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers. Wash sequentially with:

    • Cold 1M HCl (once)

    • Cold saturated sodium bicarbonate solution (twice, or until bubbling ceases). Caution: Vent the funnel frequently.

    • Brine (once).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo at a temperature not exceeding 40 °C. The resulting crude oil can then be purified by column chromatography.

References
  • BenchChem. (2025). identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem Tech Support.
  • MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds.
  • TCI Chemicals. (2025).
  • Li, Z., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, MDPI.
  • Chemistry Stack Exchange. (2021).
  • Epstein, C. M., et al. (1980). Decarboxylation of alpha-ketoisovaleric acid after oral administration in man. The American Journal of Clinical Nutrition.
  • Master Organic Chemistry. (2022).
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • Sigma-Aldrich.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • YouTube. (2023).

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Validation & Comparative

Unambiguous Structural Confirmation of Ethyl 4-chloro-3-fluorobenzoylformate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal structural verification of novel molecules is paramount. Highly substituted aromatic compounds, such as Ethyl 4-chloro-3-fluorobenzoylformate, often present a significant analytical challenge. The close proximity and complex interplay of various substituents on the benzene ring can lead to ambiguous or overlapping signals in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra, making definitive structural assignment arduous.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, experimentally-grounded walkthrough for the structural confirmation of this compound. We will move beyond simple data reporting and delve into the strategic application of two-dimensional (2D) NMR spectroscopy. By synergistically employing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we can construct an unassailable, self-validating network of correlations that leaves no doubt as to the molecule's constitution. This guide will objectively compare the information gleaned from each technique, supported by predicted spectral data, to provide a comprehensive and authoritative protocol for researchers in the field.

The Challenge: Limitations of 1D NMR in Complex Aromatics

A cursory examination of the 1D ¹H and ¹³C NMR spectra of this compound would reveal the expected number of signals. However, the precise assignment of the aromatic protons and carbons is non-trivial. The electron-withdrawing effects of the chlorine, fluorine, and benzoylformate moieties create a complex electronic environment, leading to subtle differences in chemical shifts that can be difficult to interpret with certainty from 1D data alone. This ambiguity necessitates a more robust analytical approach.

A Synergy of 2D NMR Techniques: The Path to Unambiguous Confirmation

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful, interlocking confirmation.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions serve as the foundation for our 2D NMR analysis. Disclaimer: The following spectral data are predicted by computational algorithms (NMRDB.org) and are intended for illustrative purposes. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2'7.95d1H
H-5'7.50d1H
H-6'8.10dd1H
H-a4.45q2H
H-b1.42t3H

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon LabelPredicted Chemical Shift (ppm)
C-1'132.5
C-2'129.0
C-3'158.0 (d, ¹JCF)
C-4'125.0
C-5'118.0 (d, ²JCF)
C-6'135.0
C=O (keto)185.0
C=O (ester)162.0
C-a63.0
C-b14.0

Experimental Protocols & Data Interpretation

Step 1: COSY - Mapping the Proton-Proton Correlations

The COSY experiment is the first step in unraveling the proton network within the molecule. It identifies protons that are coupled to each other, typically through two or three bonds.

Experimental Protocol: COSY

  • Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Set up a phase-sensitive gradient-enhanced COSY (gCOSY) experiment.

  • Acquire the data with a sufficient number of increments in the indirect dimension to ensure good resolution.

  • Process the data with appropriate window functions and perform a 2D Fourier transform.

Interpretation of Predicted COSY Data:

The COSY spectrum will reveal key correlations that help to piece together the ethyl group and the aromatic spin system.

  • Ethyl Group: A cross-peak will be observed between the quartet at ~4.45 ppm (H-a) and the triplet at ~1.42 ppm (H-b), confirming the ethyl ester moiety.

  • Aromatic System: A crucial cross-peak is expected between the doublet of doublets at ~8.10 ppm (H-6') and the doublet at ~7.50 ppm (H-5'), indicating their ortho relationship. The proton at ~7.95 ppm (H-2') will likely not show a COSY correlation to H-6' due to the larger number of bonds separating them, but may show a weak four-bond coupling to H-5'.

COSY_Correlations cluster_ethyl Ethyl Group cluster_aromatic Aromatic Ring H-a (4.45 ppm) H-a (4.45 ppm) H-b (1.42 ppm) H-b (1.42 ppm) H-a (4.45 ppm)->H-b (1.42 ppm) ³JHH H-6' (8.10 ppm) H-6' (8.10 ppm) H-5' (7.50 ppm) H-5' (7.50 ppm) H-6' (8.10 ppm)->H-5' (7.50 ppm) ³JHH

Caption: Predicted COSY correlations for this compound.

Step 2: HSQC - Linking Protons to Their Attached Carbons

The HSQC experiment provides direct one-bond correlations between protons and the carbons to which they are attached. This is an essential step for assigning the carbon signals.

Experimental Protocol: HSQC

  • Use the same sample as for the COSY experiment.

  • Set up a phase-sensitive gradient-enhanced HSQC (gHSQC) experiment.

  • Optimize the spectral widths in both the ¹H and ¹³C dimensions.

  • Acquire and process the 2D data.

Interpretation of Predicted HSQC Data:

The HSQC spectrum will create a direct link between the proton and carbon chemical shifts.

  • Ethyl Group:

    • The proton signal at ~4.45 ppm (H-a) will correlate with the carbon signal at ~63.0 ppm (C-a).

    • The proton signal at ~1.42 ppm (H-b) will correlate with the carbon signal at ~14.0 ppm (C-b).

  • Aromatic System:

    • The proton signal at ~7.95 ppm (H-2') will correlate with the carbon signal at ~129.0 ppm (C-2').

    • The proton signal at ~7.50 ppm (H-5') will correlate with the carbon signal at ~118.0 ppm (C-5').

    • The proton signal at ~8.10 ppm (H-6') will correlate with the carbon signal at ~135.0 ppm (C-6').

HSQC_Correlations C-a C-a ~63.0 ppm H-b H-b ~1.42 ppm C-b C-b ~14.0 ppm H-b->C-b ¹JCH H-2' H-2' ~7.95 ppm C-2' C-2' ~129.0 ppm H-2'->C-2' ¹JCH H-5' H-5' ~7.50 ppm C-5' C-5' ~118.0 ppm H-5'->C-5' ¹JCH H-6' H-6' ~8.10 ppm C-6' C-6' ~135.0 ppm H-6'->C-6' ¹JCH

Caption: Predicted HSQC correlations showing direct C-H attachments.

Step 3: HMBC - Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the carbon framework. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the connection of different molecular fragments.

Experimental Protocol: HMBC

  • Use the same sample.

  • Set up a gradient-enhanced HMBC (gHMBC) experiment.

  • The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).

  • Acquire and process the 2D data.

Interpretation of Predicted HMBC Data:

The HMBC correlations will definitively connect the ethyl ester group to the substituted benzoyl moiety and confirm the substitution pattern on the aromatic ring.

  • Connecting the Ethyl Ester to the Carbonyl:

    • H-a (~4.45 ppm) will show a correlation to the ester carbonyl carbon (C=O) at ~162.0 ppm.

    • H-a will also show a correlation to the keto carbonyl carbon (C=O) at ~185.0 ppm.

  • Connecting the Benzoyl Group to the Aromatic Ring:

    • H-2' (~7.95 ppm) will show a correlation to the keto carbonyl carbon (C=O) at ~185.0 ppm and to C-4' at ~125.0 ppm.

    • H-6' (~8.10 ppm) will also show a correlation to the keto carbonyl carbon (C=O) at ~185.0 ppm and to C-4' at ~125.0 ppm.

  • Confirming the Aromatic Substitution Pattern:

    • H-2' (~7.95 ppm) will show correlations to C-1' (~132.5 ppm), C-3' (~158.0 ppm), and C-6' (~135.0 ppm).

    • H-5' (~7.50 ppm) will show correlations to C-1' (~132.5 ppm), C-3' (~158.0 ppm), and C-4' (~125.0 ppm).

    • H-6' (~8.10 ppm) will show correlations to C-2' (~129.0 ppm) and C-4' (~125.0 ppm).

HMBC_Correlations H-b H-b ~1.42 ppm C-ester C=O (ester) ~162.0 ppm H-b->C-ester ³JCH C-a C-a ~63.0 ppm H-b->C-a ²JCH H-2' H-2' ~7.95 ppm C-keto C=O (keto) ~185.0 ppm H-2'->C-keto ³JCH C-4' C-4' ~125.0 ppm H-2'->C-4' ³JCH C-6' C-6' ~135.0 ppm H-2'->C-6' ³JCH H-5' H-5' ~7.50 ppm C-1' C-1' ~132.5 ppm H-5'->C-1' ³JCH C-3' C-3' ~158.0 ppm H-5'->C-3' ²JCH H-5'->C-4' ²JCH H-6' H-6' ~8.10 ppm H-6'->C-keto ³JCH C-2' C-2' ~129.0 ppm H-6'->C-2' ³JCH H-6'->C-4' ²JCH C-5' C-5' ~118.0 ppm H-a H-a H-a->C-keto ³JCH

Caption: Predicted HMBC correlations establishing the molecular framework.

Conclusion: A Self-Validating Structural Proof

By systematically applying COSY, HSQC, and HMBC experiments, a comprehensive and self-validating network of correlations is established for this compound. The COSY data confirms the proton spin systems, the HSQC data links protons to their directly attached carbons, and the HMBC data pieces together the molecular skeleton. The convergence of these independent datasets provides an unambiguous structural confirmation that is far more robust than relying on 1D NMR alone. This methodical approach ensures the scientific integrity of the structural assignment, a critical requirement in the rigorous environments of research and drug development.

References

  • NMRDB.org. An online resource for the prediction of ¹H and ¹³C NMR spectra. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (Second Edition). John Wiley & Sons. [Link]

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Novel Halogenated Benzoylformates: A Comparative Framework for "Ethyl 4-chloro-3-fluorobenzoylformate"

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for investigating the cross-reactivity of a novel halogenated compound, "Ethyl 4-chloro-3-fluorobenzoylformate." As direct experimental data for this specific molecule is not publicly available, this document serves as a detailed roadmap, leveraging established principles of immunology, medicinal chemistry, and assay development to design and execute a robust cross-reactivity study. We will explore the theoretical underpinnings of cross-reactivity, propose a panel of analogous compounds for comparative analysis, and provide detailed, actionable protocols for researchers to implement.

Introduction: The Significance of Cross-Reactivity in Drug Development

In the landscape of drug discovery and development, understanding the potential for off-target effects is paramount. Cross-reactivity, the binding of an antibody to a molecule that is structurally similar but not identical to its target antigen, is a critical parameter to assess.[1][2] For small molecules like this compound, which may be developed as therapeutic agents or used as intermediates in their synthesis, a thorough understanding of their immunogenic potential and cross-reactivity profile is essential for predicting potential adverse effects and ensuring the specificity of diagnostic or monitoring immunoassays.[3]

The presence of halogen atoms, such as chlorine and fluorine, on an aromatic ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] These substitutions can also alter the way the immune system recognizes the molecule, potentially leading to cross-reactivity with other halogenated compounds or endogenous molecules.[5][6] This guide will provide the foundational knowledge and experimental designs necessary to elucidate the cross-reactivity profile of this compound and its analogs.

Designing the Cross-Reactivity Study: A Comparative Approach

Given the absence of specific data for this compound, a comparative study with structurally related analogs is the most logical starting point. The selection of these analogs is crucial for building a comprehensive understanding of how different substitutions on the benzoylformate scaffold influence antibody binding.

Proposed Panel of Comparative Compounds

The following table outlines a proposed panel of compounds for a comparative cross-reactivity study. This selection is designed to systematically evaluate the contribution of the chloro and fluoro groups, as well as the ethyl formate moiety, to the molecule's immunogenic and cross-reactive properties.

Compound Name Structure Rationale for Inclusion
This compound (Target) (Structure not publicly available)The primary molecule of interest.
Ethyl benzoylformate(Structure with no halogen substitutions)Baseline compound to assess the effect of halogenation.
Ethyl 4-chlorobenzoylformate(Structure with only chlorine substitution)To isolate the effect of the chlorine atom.
Ethyl 3-fluorobenzoylformate(Structure with only fluorine substitution)To isolate the effect of the fluorine atom.
Ethyl 3,4-dichlorobenzoylformate(Structure with two chlorine atoms)To assess the effect of multiple halogen substitutions.
Mthis compound(Structure with a methyl ester)To evaluate the influence of the ester group on binding.
Conceptual Workflow for Cross-Reactivity Assessment

The overall workflow for assessing the cross-reactivity of this compound involves several key stages, from immunogen synthesis to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Immunoassay Development cluster_2 Phase 3: Cross-Reactivity Testing cluster_3 Phase 4: Data Analysis & Interpretation A Synthesis of Ethyl 4-chloro-3-fluorobenzoylformate and Analogs B Design and Synthesis of Immunogen (Hapten-Carrier Conjugate) A->B C Antibody Generation (e.g., in rabbits or mice) B->C D Development of a Competitive Immunoassay (e.g., ELISA) C->D E Assay Optimization (Antibody dilution, conjugate concentration) D->E F Screening of Analog Panel Against the Developed Immunoassay E->F G Determination of IC50 Values for each compound F->G H Calculation of Cross-Reactivity Percentages G->H I Comparative Analysis of Cross-Reactivity Data H->I J Structure-Activity Relationship (SAR) Analysis I->J

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Ethyl 4-chloro-3-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a constant endeavor. Among these, functionalized aromatic ketoesters like Ethyl 4-chloro-3-fluorobenzoylformate serve as crucial building blocks for a variety of pharmacologically active molecules. The economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth, objective comparison of potential synthetic pathways to this compound, supported by experimental insights and cost analysis to aid in the selection of the most pragmatic approach for your laboratory or production needs.

Introduction: The Significance of Substituted Benzoylformates

Aryl α-keto esters are pivotal intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of halogen substituents on the aromatic ring, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of the final products. This compound, with its specific substitution pattern, presents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

This guide will dissect three plausible synthetic routes to this target molecule, evaluating each for its cost-effectiveness, scalability, and overall efficiency.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a multi-faceted decision, weighing the cost of starting materials, the number of synthetic steps, reaction yields, and the ease of purification. Here, we present a comparative analysis of three distinct and viable pathways to this compound.

Route 1: Grignard Reaction with Diethyl Oxalate

This classical approach leverages the formation of a Grignard reagent from an aryl halide, followed by its reaction with diethyl oxalate to furnish the desired α-keto ester.[2][3]

Logical Workflow:

Route 1: Grignard Reaction A 3-Chloro-4-fluoro-1-bromobenzene C Grignard Reagent A->C Mg, THF B Magnesium Turnings B->C E This compound C->E Diethyl Oxalate D Diethyl Oxalate D->E

Caption: Grignard-based synthesis of the target ester.

Causality and Experimental Choices:

The Grignard reaction is a robust and well-established method for carbon-carbon bond formation.[4][5] The choice of 3-chloro-4-fluoro-1-bromobenzene as the starting material is predicated on its commercial availability and the higher reactivity of the carbon-bromine bond towards magnesium insertion compared to the carbon-chlorine bond. Anhydrous conditions are paramount for the success of this reaction, as Grignard reagents are highly sensitive to moisture.[5] Diethyl oxalate serves as an efficient electrophile, with one of the ester groups being attacked by the nucleophilic Grignard reagent.[6][7]

Cost-Effectiveness Analysis:

This route's economic viability is heavily dependent on the cost of the starting aryl bromide. While magnesium turnings and diethyl oxalate are relatively inexpensive commodities, halogenated benzenes can have variable pricing.[8][9][10][11][12] The single-step nature of the key transformation is a significant advantage, potentially leading to a higher overall yield and reduced labor costs.

Route 2: Friedel-Crafts Acylation of 1-Chloro-2-fluorobenzene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.

Logical Workflow:

Route 2: Friedel-Crafts Acylation A 1-Chloro-2-fluorobenzene D This compound A->D Friedel-Crafts Acylation B Ethyl Oxalyl Chloride B->D C Lewis Acid (e.g., AlCl3) C->D

Caption: Friedel-Crafts approach to the target ketoester.

Causality and Experimental Choices:

This route offers a more direct approach, starting from the readily available 1-chloro-2-fluorobenzene. Ethyl oxalyl chloride is the acylating agent of choice. The regioselectivity of the acylation is a critical consideration. The fluorine atom is an ortho-, para- director, while the chlorine atom is also an ortho-, para- director, albeit a deactivating one. The incoming acyl group is expected to be directed to the position para to the fluorine atom, which is also meta to the chlorine atom, leading to the desired product. A strong Lewis acid catalyst, such as aluminum chloride, is typically required to activate the acyl chloride.

Cost-Effectiveness Analysis:

The cost-effectiveness of this route is attractive due to the relatively low cost of 1-chloro-2-fluorobenzene and ethyl oxalyl chloride. However, the reaction may suffer from the formation of regioisomers, which would necessitate a potentially challenging purification step and reduce the overall yield of the desired product. The use of a stoichiometric amount of Lewis acid can also add to the cost and waste generation.

Route 3: Oxidation of a Precursor Ketone

This pathway involves the synthesis of an intermediate ketone, which is then oxidized to the target α-keto ester.

Logical Workflow:

Route 3: Oxidation of a Ketone A 3-Chloro-4-fluorobenzoyl chloride C 1-(3-Chloro-4-fluorophenyl)propan-1-one A->C Grignard Reaction B Ethylmagnesium Bromide B->C E This compound C->E Oxidation D Oxidizing Agent D->E

Caption: Synthesis via oxidation of a precursor ketone.

Causality and Experimental Choices:

This multi-step approach begins with the preparation of 3-chloro-4-fluorobenzoyl chloride from the corresponding carboxylic acid.[13][14][15][16][17] The acid chloride is then reacted with an ethyl Grignard reagent to form the propiophenone derivative. The final step is the oxidation of the α-carbon of the ketone to the ester. Various oxidizing agents can be employed for this transformation.

Cost-Effectiveness Analysis:

While this route involves more steps, it may offer advantages in terms of readily available and inexpensive starting materials for the initial steps. The cost of the oxidizing agent in the final step will be a significant factor. The multi-step nature of this route may lead to a lower overall yield and increased labor costs compared to the more direct approaches.

Data Presentation: At-a-Glance Comparison

FeatureRoute 1: Grignard ReactionRoute 2: Friedel-Crafts AcylationRoute 3: Oxidation of a Ketone
Starting Material 3-Chloro-4-fluoro-1-bromobenzene1-Chloro-2-fluorobenzene3-Chloro-4-fluorobenzoic acid
Key Reagents Mg turnings, Diethyl oxalateEthyl oxalyl chloride, AlCl₃Thionyl chloride, Ethylmagnesium bromide, Oxidizing agent
Number of Steps 1 (from aryl bromide)13
Potential Yield Moderate to HighModerate (potential for isomers)Moderate (cumulative loss over steps)
Purification Relatively straightforwardPotentially challenging (isomer separation)Multiple purification steps required
Cost of Starting Material Moderate to HighLowLow to Moderate
Overall Cost-Effectiveness Potentially high, dependent on aryl bromide costHigh, if regioselectivity is goodModerate, due to multiple steps and reagent costs

Experimental Protocols

Note: These protocols are based on established methodologies for similar transformations and should be adapted and optimized for the specific substrate.

Protocol for Route 1: Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of 3-chloro-4-fluoro-1-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction. Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Diethyl Oxalate: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of diethyl oxalate (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Route 2: Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylation: To a separate flask, add 1-chloro-2-fluorobenzene (1.0 eq) and ethyl oxalyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the aluminum chloride suspension, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, carefully separating the desired product from any regioisomers.

Protocol for Route 3: Oxidation of a Precursor Ketone
  • Synthesis of 3-Chloro-4-fluorobenzoyl chloride: Reflux a mixture of 3-chloro-4-fluorobenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) with a catalytic amount of dimethylformamide (DMF) for 2 hours. Remove the excess thionyl chloride by distillation to obtain the crude acid chloride.

  • Synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-one: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous THF. Cool the Grignard reagent to 0 °C and add a solution of the crude 3-chloro-4-fluorobenzoyl chloride in anhydrous THF dropwise. After the addition, stir the reaction at room temperature for 1 hour. Quench with saturated aqueous ammonium chloride and work up as described in Route 1. Purify the ketone by column chromatography.

  • Oxidation to this compound: (This step requires specific oxidant selection and optimization). A potential method involves reacting the ketone with an oxidizing agent such as selenium dioxide in the presence of ethanol. The reaction conditions would need to be carefully controlled to achieve the desired product.

Conclusion and Recommendation

Based on this comprehensive analysis, Route 2 (Friedel-Crafts Acylation) presents the most promising approach for a cost-effective synthesis of this compound, provided that the regioselectivity of the reaction can be controlled to favor the desired product. The low cost of the starting materials is a significant advantage. However, initial small-scale experiments are crucial to determine the isomeric ratio and the feasibility of purification.

Route 1 (Grignard Reaction) is a strong alternative, particularly if the starting aryl bromide is available at a competitive price. Its single-step nature and generally good yields make it an attractive option for both laboratory and larger-scale synthesis.

Route 3 (Oxidation of a Precursor Ketone) is the least direct and likely the most expensive due to the multiple steps and the cost of the oxidizing agent. This route would only be considered if the starting materials for the other routes are unavailable or prohibitively expensive.

Ultimately, the optimal synthetic route will depend on the specific resources and priorities of the research or development team. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.

References

  • Preparation method of ethyl benzoylacetate. (n.d.). Eureka | Patsnap. Retrieved January 30, 2026, from [Link]

  • Ethyl Benzoylformate. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

  • Preparation method of alpha-keto ester. (n.d.). Google Patents.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 30, 2026, from [Link]

  • Production process of ethylbenzyl chloride. (n.d.). Google Patents.
  • Preparation method for o-fluorobenzoyl chloride. (n.d.). Google Patents.
  • A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.). Google Patents.
  • Magnesium turnings, 1 kg, CAS No. 7439-95-4. (n.d.). Carl ROTH. Retrieved January 30, 2026, from [Link]

  • Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. (n.d.). Google Patents.
  • A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • 4-fluorobenzoyl chloride formation. (n.d.). Reddit. Retrieved January 30, 2026, from [Link]

  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 30, 2026, from [Link]

  • o-CHLOROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Stack Exchange. Retrieved January 30, 2026, from [Link]

  • Diethyl Oxalate - C6H10O4 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 30, 2026, from [Link]

  • Magnesium Metal Turnings, Lab Grade, 500 grams. (n.d.). Aldon Corporation. Retrieved January 30, 2026, from [Link]

  • Magnesium Turnings at Best Price in India. (n.d.). IndiaMART. Retrieved January 30, 2026, from [Link]

  • Magnesium Metal Turnings, 99.8%. (n.d.). Krins Life Sciences. Retrieved January 30, 2026, from [Link]

  • Diethyl oxalate, 95-92-1. (n.d.). eBay. Retrieved January 30, 2026, from [Link]

Sources

"Ethyl 4-chloro-3-fluorobenzoylformate" patent landscape analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical landscape analysis of Ethyl 4-chloro-3-fluorobenzoylformate (CAS 845790-56-9) , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1]

CAS: 845790-56-9 | Synonyms: Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate Content Type: Technical Comparison & Process Analysis[1][2]

Executive Summary & Utility Profile

This compound (ECFBF) acts as a "privileged scaffold" in organic synthesis.[1] Its unique


-keto ester functionality attached to a poly-halogenated aromatic ring makes it the obligate precursor for two major classes of bioactive molecules:[1]
  • 
    -Hydroxy Acids (Mandelic Acid Derivatives):  Via enantioselective reduction, yielding chiral building blocks for kinase inhibitors.[1]
    
  • Heterocyclic Cores: Via condensation with hydrazines or diamines to form triazinones or quinoxalinones, common in agrochemical fungicides (strobilurin analogs).

Unlike simple benzoates, the


-keto group provides a "bidentate" handle for chelation-controlled reactions, offering superior stereocontrol during downstream functionalization.[1]

Comparative Analysis: Synthesis Routes & Performance

For a process chemist, "performance" is defined by Yield, Purity profile, and Scalability. We compare the three dominant routes to access ECFBF.

Table 1: Process Performance Comparison
FeatureMethod A: Friedel-Crafts Acylation (Standard)Method B: Grignard Carbonylation (Alternative)Method C: Acetophenone Oxidation (Legacy)
Reagents 1-chloro-2-fluorobenzene + Ethyl oxalyl chloride +

4-chloro-3-fluorobromobenzene + Mg + Diethyl oxalate4-chloro-3-fluoroacetophenone +

Yield (Typical) 85 - 92% 65 - 75%50 - 60%
Regioselectivity High (>95% para to F) Perfect (Structural control)High
Scalability High (Industrial Standard)Low (Cryogenic required)Low (Toxic waste)
Impurity Profile Isomer formation (2-chloro-3-fluoro) possible if temp uncontrolledHomocoupling byproductsSelenium residues (Genotoxic)
Cost Efficiency

(Best)

(High)

$ (Medium)
Critical Insight: Why Method A Wins

While Method B offers perfect regiocontrol (the Grignard forms exactly where the Bromine was), the cost of the brominated starting material is 4-5x higher than the chlorinated precursor used in Method A. Furthermore, Method A utilizes the strong para-directing effect of the Fluorine substituent (relative to Chlorine) to achieve high natural selectivity without cryogenic conditions.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for selecting the synthesis route based on available starting materials and purity requirements.

Synthesis_Pathways Start_A 1-Chloro-2-fluorobenzene Reaction_A Friedel-Crafts (Ethyl Oxalyl Chloride / AlCl3) Temp: 0-25°C Start_A->Reaction_A Start_B 4-Chloro-3-fluorobromobenzene Reaction_B Grignard Formation (Mg / THF / Diethyl Oxalate) Temp: -78°C Start_B->Reaction_B Start_C 4-Chloro-3-fluoroacetophenone Reaction_C Oxidation (SeO2 / Pyridine) Start_C->Reaction_C Product This compound (Target) Reaction_A->Product High Yield Waste_A Aluminium Salts (Manageable) Reaction_A->Waste_A Reaction_B->Product High Purity Waste_B Magnesium Salts (Clean) Reaction_B->Waste_B Reaction_C->Product Low Yield Waste_C Selenium Waste (TOXIC) Reaction_C->Waste_C

Figure 1: Comparative synthetic pathways showing the dominance of the Friedel-Crafts route (Method A) for industrial scalability due to cost and waste management advantages.[1]

Detailed Experimental Protocol (Method A)

Objective: Synthesis of this compound via Friedel-Crafts Acylation. Scale: Laboratory (100 mmol basis). Safety Warning: Ethyl oxalyl chloride is a lachrymator.[1][3] Aluminum chloride reacts violently with water.[1] Perform all operations in a fume hood.

Materials
  • 1-Chloro-2-fluorobenzene (13.06 g, 100 mmol)[1]

  • Ethyl oxalyl chloride (15.0 g, 110 mmol) [1.1 eq]

  • Aluminum Chloride (

    
    ), anhydrous (16.0 g, 120 mmol) [1.2 eq]
    
  • Dichloromethane (DCM), anhydrous (150 mL)

  • HCl (1M) and Brine for workup.

Step-by-Step Workflow
  • Catalyst Suspension: To a dry 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer, add

    
     (16.0 g) and DCM (100 mL). Cool the suspension to 0°C using an ice bath.
    
  • Acylating Agent Addition: Add Ethyl oxalyl chloride (15.0 g) dropwise over 15 minutes. The suspension will homogenize slightly as the acylium ion complex forms. Stir for 15 min at 0°C.

  • Substrate Addition: Mix 1-Chloro-2-fluorobenzene (13.06 g) with DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature

    
    .
    
    • Mechanism Note: The reaction is exothermic. Rapid addition will spike temperature, promoting the formation of the ortho-isomer (2-chloro-3-fluoro isomer) or bis-acylated byproducts.[1]

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4-6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[4] The limiting reagent (fluorobenzene derivative) should be consumed.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL 1M HCl. Caution: Vigorous gas evolution (HCl).

  • Workup: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics and wash with:

    • Water (100 mL)

    • Sat.

      
       (100 mL) – Removes unreacted oxalic acid derivatives.
      
    • Brine (100 mL)

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a yellow oil.
    
  • Purification: If necessary, purify via vacuum distillation (bp ~140°C @ 5 mmHg) or silica plug filtration to remove colored oligomers.

Expected Yield: 20.8 g - 22.5 g (85-92%). Characterization:

  • 1H NMR (CDCl3):

    
     1.42 (t, 3H), 4.45 (q, 2H), 7.55 (dd, 1H), 7.78 (m, 2H).
    
  • Appearance: Pale yellow viscous oil.[1]

Downstream Utility & Impurity Landscape

Understanding the reactivity of ECFBF is crucial for troubleshooting downstream steps.

Impurity Logic[1]
  • Hydrolysis Product: Exposure to moisture converts the ester to the free acid (4-chloro-3-fluorobenzoylformic acid).[1] This appears as a broad peak in HPLC and shifts retention time significantly.

  • Decarbonylation: At high temperatures (>150°C), the

    
    -keto ester can lose CO to form the simple benzoate (Ethyl 4-chloro-3-fluorobenzoate).[1]
    

Utility_Map Center This compound (ECFBF) Prod1 Chiral Mandelic Acids (Kinase Inhibitors) Center->Prod1 Asymmetric Reduction (NADH/Ketoreductase) Prod2 Triazinone Herbicides (Agrochemicals) Center->Prod2 Hydrazine Condensation Prod3 Quinoxalinones (Antibacterials) Center->Prod3 Diaminobenzene Condensation Imp1 Impurity: Free Acid (Hydrolysis) Center->Imp1 H2O / pH < 4 Imp2 Impurity: Benzoate (Thermal Decarbonylation) Center->Imp2 Heat > 150°C

Figure 2: Utility map showing high-value downstream applications (Green) and potential degradation pathways (Red) to monitor during storage.[1]

References

  • Compound Identification: PubChem. This compound (CID 56965427).[1] National Library of Medicine. Link

  • Synthetic Methodology (Friedel-Crafts): Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on

    
     acylation mechanics).
    
  • Patent Landscape (Fluorinated Intermediates): Process for the preparation of fluorinated benzoylformates. US Patent & Trademark Office / Google Patents.[1]

  • Reagent Properties: ChemicalBook. This compound CAS 845790-56-9 Properties and Suppliers. Link

  • Safety Data: BLD Pharm. MSDS for this compound. Link

Sources

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